(4-Chloro-3-ethoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-chloro-3-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAKFIRTXVYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629648 | |
| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-62-1 | |
| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (4-Chloro-3-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3-ethoxyphenyl)boronic acid, a member of the versatile boronic acid family, is a valuable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its application in a typical synthetic workflow.
Chemical Identification:
Core Physical Properties
| Physical Property | This compound | (3-Chloro-4-ethoxyphenyl)boronic acid | (4-Chloro-2-ethoxyphenyl)boronic acid |
| CAS Number | 900174-62-1[1] | 279261-81-3[2] | 850568-80-8[3] |
| Molecular Weight | 200.43 g/mol [1] | 200.43 g/mol [2] | 200.43 g/mol [3] |
| Melting Point | Data not available | 234-239 °C (lit.)[2] | 154-158 °C[3] |
| Boiling Point | Data not available | 354.1 ± 52.0 °C (Predicted)[2] | 354.7 °C at 760 mmHg[3] |
| Density | Data not available | 1.27 ± 0.1 g/cm³ (Predicted)[2] | 1.27 g/cm³[3] |
| pKa | Data not available | 7.95 ± 0.10 (Predicted)[2] | Data not available |
| Solubility | See "Solubility Profile" section | Readily soluble in many organic solvents (e.g., alcohols, ethers)[2] | Data not available |
Solubility Profile
While specific quantitative solubility data for this compound is not available, general solubility characteristics of arylboronic acids can be inferred. Arylboronic acids are typically solids that exhibit some solubility in polar organic solvents. For instance, 4-Chlorophenylboronic acid is soluble in strong polar organic solvents like dimethyl sulfoxide (DMSO) and has some solubility in water.[4] It is also noted that boronic acids are often readily soluble in organic solvents like alcohols and ethers.[2]
Experimental Protocols
Precise determination of physical properties is critical for reaction optimization, purification, and formulation. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.[5]
Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., DigiMelt)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5][6]
-
Apparatus Setup: The packed capillary tube is placed into the sample holder of the DigiMelt apparatus.[6]
-
Approximate Determination: A rapid heating ramp (10-20 °C/minute) is used to quickly determine an approximate melting range.[6]
-
Accurate Determination: A fresh sample is prepared. The apparatus is set to a starting temperature approximately 15-20 °C below the observed approximate melting point. A slow heating ramp (1-2 °C/minute) is initiated.[6]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Solubility Determination
This protocol determines the solubility of a compound in various solvents, which is essential for choosing appropriate solvents for reactions, extractions, and crystallizations.[7]
Methodology: Qualitative Solubility Test
-
Preparation: A series of labeled test tubes are prepared, each containing a specific solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol, DMSO).
-
Sample Addition: A small, measured amount of this compound (e.g., 25 mg) is added to each test tube.[8]
-
Dissolution Attempt: 0.75 mL of the respective solvent is added to each tube in portions. After each addition, the tube is vigorously shaken for approximately 60 seconds.[7][8]
-
Observation: The mixture is observed to determine if the compound has completely dissolved. The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent.
-
Acid-Base Characterization: For water-insoluble compounds, solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[9][10] Given its boronic acid moiety, this compound is expected to be soluble in aqueous base.
Application in Synthesis: The Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming biaryl structures.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[11]
Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The three key steps of the Suzuki coupling: oxidative addition, transmetalation, and reductive elimination.[12][13]
This technical guide provides a foundational understanding of the physical properties of this compound, grounded in available data for its isomers and general principles of organic chemistry. The outlined experimental protocols offer a starting point for rigorous characterization, and the visualization of its synthetic application highlights its importance in contemporary chemical research.
References
- 1. usbio.net [usbio.net]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to (4-Chloro-3-ethoxyphenyl)boronic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chloro-3-ethoxyphenyl)boronic acid is a substituted arylboronic acid of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its role as a building block in drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and presents representative experimental protocols and characterization data based on closely related analogs and established chemical principles. Detailed methodologies for its synthesis via Suzuki-Miyaura coupling are provided, alongside predicted spectroscopic data to aid in its identification and characterization.
Chemical Structure and Properties
This compound is an organic compound featuring a phenyl ring substituted with a chloro group at the 4-position, an ethoxy group at the 3-position, and a boronic acid functional group.
Chemical Structure:
Caption: Chemical structure of this compound.
A summary of the key chemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 900174-62-1 | [1] |
| Molecular Formula | C₈H₁₀BClO₃ | [1] |
| Molecular Weight | 200.43 g/mol | [1] |
| Physical State | Solid | |
| Storage Temperature | -20°C | [1] |
Synthesis
A potential starting material for this synthesis is 1-bromo-4-chloro-3-ethoxybenzene. The proposed synthetic workflow is illustrated below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-4-chloro-3-ethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization
The structural confirmation of this compound would be achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar compounds.
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethoxy group protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.5 | m | 3H |
| -OCH₂CH₃ | ~4.1 | q | 2H |
| -OCH₂CH₃ | ~1.4 | t | 3H |
| -B(OH)₂ | 7.5 - 8.5 | br s | 2H |
Predicted ¹³C NMR Spectral Data:
The carbon NMR spectrum will show signals for the aromatic carbons and the ethoxy group carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-B | 130 - 135 |
| C-Cl | 130 - 135 |
| C-O | 155 - 160 |
| Aromatic C-H | 115 - 130 |
| -OCH₂CH₃ | ~64 |
| -OCH₂CH₃ | ~15 |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Ion [M]⁺: m/z ≈ 200.03 (for ¹¹B and ³⁵Cl isotopes)
-
[M+H]⁺ (in ESI+): m/z ≈ 201.04
Applications in Drug Discovery and Organic Synthesis
Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Caption: Role of this compound in Suzuki-Miyaura coupling.
Experimental Protocol for Suzuki-Miyaura Coupling (General):
-
Reaction Setup: A reaction vessel is charged with this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added.
-
Reaction Execution: The mixture is degassed and heated under a nitrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
The presence of the chloro and ethoxy substituents on the phenyl ring of this compound allows for the introduction of this specific structural motif into a target molecule, which can be crucial for modulating its biological activity, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted characterization data. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures. Further research into the specific biological activities of compounds derived from this building block is warranted to fully explore its potential in medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of (4-Chloro-3-ethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (4-Chloro-3-ethoxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science. The document details established methodologies, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the synthesis processes.
Introduction
This compound is a valuable reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials, necessitates reliable and efficient synthetic routes. This guide outlines the most common and effective pathways for its preparation, focusing on methods that are reproducible and scalable.
Core Synthesis Pathways
The synthesis of this compound predominantly proceeds through the formation of an organometallic intermediate from a corresponding halo-substituted precursor, followed by borylation with a borate ester. The two main strategies involve either an organolithium intermediate via halogen-metal exchange or a Grignard reagent.
Pathway 1: Synthesis via Lithiation-Borylation
This widely used method involves the reaction of a dihalogenated precursor, typically 1-bromo-4-chloro-3-ethoxybenzene or 1-chloro-2-ethoxy-4-iodobenzene, with an organolithium reagent such as n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with a trialkyl borate, followed by acidic workup to yield the desired boronic acid. The higher reactivity of bromine or iodine compared to chlorine allows for selective halogen-metal exchange.
Pathway 2: Synthesis via Grignard Reaction
An alternative approach involves the formation of a Grignard reagent from a bromo- or iodo-substituted precursor. This organomagnesium compound is then reacted with a trialkyl borate, followed by hydrolysis to afford the final product. This method can be advantageous when milder reaction conditions are preferred.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and analogous compounds, providing a basis for comparison between the primary synthetic routes.
| Parameter | Lithiation-Borylation Pathway (Analogous Systems) | Grignard Reaction Pathway (Analogous Systems) |
| Starting Material | 1-Bromo/Iodo-4-chloro-3-ethoxybenzene | 1-Bromo-4-chloro-3-ethoxybenzene |
| Reagents | n-BuLi, Triisopropyl borate, HCl (aq) | Mg, Triisopropyl borate, HCl (aq) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Typical Yield | 70 - 90% | 65 - 85% |
| Purity (after purif.) | >98% | >97% |
| Purification Method | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound. These are based on established procedures for structurally similar arylboronic acids.
Protocol 1: Lithiation-Borylation of 1-Bromo-4-chloro-3-ethoxybenzene
Materials:
-
1-Bromo-4-chloro-3-ethoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-3-ethoxybenzene (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.
Protocol 2: Grignard Reaction from 1-Bromo-4-chloro-3-ethoxybenzene
Materials:
-
1-Bromo-4-chloro-3-ethoxybenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 1-bromo-4-chloro-3-ethoxybenzene (1.0 eq) in anhydrous THF (5 mL per mmol of substrate).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture in an ice bath and slowly add 2 M HCl to quench the reaction and hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to give the crude this compound.
-
The crude product can be purified by recrystallization.
Conclusion
The synthesis of this compound is readily achievable through well-established organometallic routes. The choice between the lithiation-borylation and Grignard reaction pathways will depend on the specific requirements of the synthesis, including substrate availability, desired scale, and tolerance to reaction conditions. Both methods, when executed with care, provide high yields of the desired product, a critical intermediate for further synthetic applications in drug discovery and materials science.
An In-Depth Technical Guide to (4-Chloro-3-ethoxyphenyl)boronic acid (CAS: 900174-62-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: (4-Chloro-3-ethoxyphenyl)boronic acid, with CAS number 900174-62-1, is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] This capability makes it an invaluable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][3] The strategic placement of the chloro and ethoxy groups on the phenyl ring allows for fine-tuning of steric and electronic properties, offering medicinal chemists a versatile tool for scaffold decoration and the exploration of new chemical space in drug discovery programs.[4] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling.
Physicochemical Properties
This compound is a colorless to yellowish solid powder that is hygroscopic.[1] It is soluble in many organic solvents, such as alcohols and ethers.[1] Key quantitative properties are summarized below.
| Property | Value | Reference |
| CAS Number | 900174-62-1 | [5] |
| Molecular Formula | C₈H₁₀BClO₃ | [1][5] |
| Molecular Weight | 200.43 g/mol | [1][5] |
| Melting Point | 234-239 °C | [1] |
| Boiling Point | 354.1 ± 52.0 °C (Predicted) | [1] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.95 ± 0.10 (Predicted) | [1] |
Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.
General Synthetic Workflow
A common pathway begins with the appropriate halogenated aromatic compound, which is converted to an organometallic intermediate. This intermediate then reacts with an electrophilic borate ester.
Experimental Protocol: Synthesis via Lithiation
This protocol is a representative procedure for the synthesis of a substituted phenylboronic acid and can be adapted for the target molecule.[6]
-
Preparation: To a solution of the starting material (e.g., 1-chloro-2-ethoxy-4-bromobenzene) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (n-BuLi) dropwise.
-
Lithiated Intermediate Formation: Stir the mixture at -78 °C for 1-2 hours to ensure the formation of the lithiated derivative.
-
Borylation: Add trimethyl borate (B(OMe)₃) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2M solution) until the solution is acidic.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture) to yield the final this compound.[7]
Key Application: The Suzuki-Miyaura Coupling
This compound is an essential reagent for the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[2][8] This reaction allows for the construction of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[9] The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[2][10]
Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling this compound with an aryl halide.[2][11]
-
Reagent Setup: In a reaction vessel, combine this compound (1.1-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.
-
Heating: Heat the mixture with vigorous stirring to a temperature typically ranging from 80 °C to 110 °C. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.
Role in Drug Discovery
Boronic acids are increasingly recognized as privileged structures in medicinal chemistry.[4] The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl group of serine proteases, has been exploited to design potent enzyme inhibitors.[10] To date, several boronic acid-containing drugs have received FDA approval, including Bortezomib (Velcade) and Ixazomib for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[10][12]
This compound serves as a key intermediate for synthesizing novel drug candidates.[1] The substituted phenyl ring can be incorporated into larger molecular frameworks to:
-
Enhance Potency: The specific substitution pattern can optimize interactions with target proteins.[4]
-
Improve Pharmacokinetics: Modifying lipophilicity and metabolic stability can lead to better drug profiles.[4]
-
Explore New Chemical Space: It enables the creation of diverse compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.[3]
Safety and Handling
This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[1][13]
| Hazard Information | Precautionary Measures |
| GHS Pictograms | T+ (Very toxic) |
| Hazard Statements | Irritating to eyes, respiratory system, and skin. Causes burns. Very toxic by inhalation.[1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[1] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Do not breathe vapor or dust.[1][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere. Recommended storage at room temperature or -20°C.[1][5] |
| Disposal | This material and its container must be disposed of as hazardous waste.[1] |
| First Aid (Eyes) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] |
| First Aid (General) | In case of accident or if you feel unwell, seek medical advice immediately.[1] |
References
- 1. chembk.com [chembk.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. nbinno.com [nbinno.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
In-Depth Technical Guide: (4-Chloro-3-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of (4-Chloro-3-ethoxyphenyl)boronic acid, a crucial parameter for researchers in synthetic chemistry, medicinal chemistry, and drug development. Accurate molecular weight determination is fundamental for reaction stoichiometry, compound characterization, and analytical method development.
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C8H10BClO3[1].
Elemental Composition and Atomic Weights
The calculation of the molecular weight is based on the number of atoms of each element present in the molecule and their respective atomic weights. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 8 | 12.011[2][3][4] | 96.088 |
| Hydrogen | H | 10 | 1.008[5][6][7][8] | 10.080 |
| Boron | B | 1 | 10.81[9][10][11][12] | 10.81 |
| Chlorine | Cl | 1 | 35.45[13][14][15][16] | 35.45 |
| Oxygen | O | 3 | 15.999[17][18][19] | 47.997 |
| Total | 200.425 |
Based on the summation of the atomic weights of its constituent atoms, the molecular weight of this compound is 200.43 g/mol [1].
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
While the theoretical molecular weight provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is a powerful analytical technique for this purpose.
Objective: To experimentally determine the molecular weight of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Electrospray Ionization (ESI) source
-
Liquid Chromatograph (LC) system (optional, for sample introduction and purification)
-
Syringe pump
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volatile acid or base (e.g., formic acid, ammonium hydroxide) for enhancing ionization (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically <1 mg).
-
Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution with known mass-to-charge (m/z) values across the desired mass range. This ensures high mass accuracy.
-
-
Sample Infusion and Ionization:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and optimal signal intensity. Negative ion mode is often suitable for boronic acids.
-
-
Mass Analysis:
-
Acquire the mass spectrum in the appropriate mass range. For this compound, a range of m/z 100-500 would be suitable.
-
The instrument will detect the mass-to-charge ratio of the ionized molecules. In negative ESI mode, the [M-H]⁻ ion (deprotonated molecule) is commonly observed.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M-H]⁻ ion of this compound. The expected m/z for this ion would be approximately 199.03.
-
Compare the experimentally measured m/z value with the theoretically calculated exact mass of the [M-H]⁻ ion. The difference, or mass error, should be within a few parts per million (ppm) for high-resolution instruments.
-
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical steps involved in determining the molecular weight of a chemical compound, from initial information gathering to experimental verification.
Caption: A flowchart illustrating the process of determining the molecular weight of a compound.
References
- 1. usbio.net [usbio.net]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Boron - Wikipedia [en.wikipedia.org]
- 11. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]
- 13. Chlorine - Wikipedia [en.wikipedia.org]
- 14. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 15. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 16. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 17. fiveable.me [fiveable.me]
- 18. princeton.edu [princeton.edu]
- 19. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility of (4-Chloro-3-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (4-Chloro-3-ethoxyphenyl)boronic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document provides a comprehensive overview based on the known characteristics of structurally related boronic acids. It offers a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications. Furthermore, this guide presents visualizations of a standard solubility determination workflow and the Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use.
Introduction to this compound
This compound is an organic compound featuring a boronic acid functional group attached to a substituted phenyl ring. Boronic acids are versatile intermediates in organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The substituents on the phenyl ring, a chloro group and an ethoxy group, influence the molecule's polarity, reactivity, and physicochemical properties, including its solubility. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation in drug discovery and development processes.
Solubility Profile
Qualitative Solubility Assessment
Quantitative Solubility Data for Phenylboronic Acid (Analogue)
To provide a frame of reference, the following table summarizes the quantitative solubility of phenylboronic acid, a structurally related compound, in various organic solvents. This data can serve as a useful, albeit approximate, guide for solvent selection in experiments involving this compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1]
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |
| Acetone | High | Data not readily available in molar fraction at 25°C, but generally high |
| Chloroform | Moderate | ~0.02 |
| Dipropyl ether | High | ~0.1 |
| Methylcyclohexane | Very Low | <0.001 |
| 3-Pentanone | High | Data not readily available in molar fraction at 25°C, but generally high |
Note: The solubility of boronic acids can be influenced by their tendency to form cyclic anhydrides (boroxines), which can affect the reproducibility of solubility data.[2]
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic method. This method involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration upon controlled heating.[3]
Materials
-
This compound (purified)
-
High-purity organic solvents
-
Analytical balance (precision ± 0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostat bath with controlled heating
-
Luminance probe or laser beam for turbidity measurement
-
Temperature probe
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the logical steps of a key application of boronic acids, the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the dynamic method of solubility determination.
Caption: Logical workflow of the Suzuki-Miyaura coupling reaction.[2][4][5]
Conclusion
While quantitative solubility data for this compound remains a developing area of research, the principles governing the solubility of related phenylboronic acids provide a solid foundation for solvent selection. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine the solubility of their specific boronic acid compounds, enabling them to optimize reaction conditions, purification processes, and formulation strategies in their drug discovery and development endeavors. The common application of this class of compounds in Suzuki-Miyaura coupling highlights the importance of understanding their fundamental physicochemical properties.
References
An In-depth Technical Guide to the Stability and Storage of (4-Chloro-3-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Chloro-3-ethoxyphenyl)boronic acid, a key building block in pharmaceutical and materials science research. Understanding the stability profile of this reagent is critical for ensuring its integrity, and reproducibility in synthetic applications, and for the development of robust manufacturing processes.
Recommended Storage Conditions
To maintain the quality and ensure a long shelf-life of this compound, proper storage is paramount. The following conditions are recommended based on information from various suppliers and the general nature of arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and degradation from atmospheric moisture. |
| Light | Store in a light-resistant container. | Protects the compound from potential photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Arylboronic acids are susceptible to hydrolysis. |
Key Degradation Pathways
This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary routes of degradation are hydrolysis (protodeboronation), oxidation, and thermal decomposition.
A diagram illustrating the key factors influencing the stability of this compound is presented below.
Commercial Availability and Technical Profile of (4-Chloro-3-ethoxyphenyl)boronic acid
A Technical Guide for Researchers and Drug Development Professionals
(4-Chloro-3-ethoxyphenyl)boronic acid, a substituted aromatic boronic acid, is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and a representative experimental protocol for its application in Suzuki-Miyaura coupling.
Physicochemical and Commercial Data
This compound is commercially available from various chemical suppliers. The following tables summarize its key identifiers and physical properties.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 900174-62-1 |
| Molecular Formula | C₈H₁₀BClO₃ |
| Molecular Weight | 200.43 g/mol |
| Physical Property | Value |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Synthetic Protocol
Reaction Scheme:
Materials:
-
4-Bromo-1-chloro-2-ethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithiation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add 4-bromo-1-chloro-2-ethoxybenzene (1.0 equivalent) dissolved in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Borylation: To the cold solution of the lithiated intermediate, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. The following is a general protocol for the coupling of an arylboronic acid, such as this compound, with an aryl halide.
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aryl halide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously under an inert atmosphere for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acids in Drug Discovery: A Conceptual Workflow
Boronic acids and their derivatives are recognized as important pharmacophores in drug discovery due to their ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, or to interact with diols present in various biological molecules. The following diagram illustrates a conceptual workflow for the utilization of a substituted phenylboronic acid in the early stages of drug discovery.
Caption: Conceptual workflow for boronic acid-based drug discovery.
Technical Guide on the Safety and Handling of (4-Chloro-3-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for (4-Chloro-3-ethoxyphenyl)boronic acid (CAS No: 900174-62-1). The information is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical Identification and Properties
This compound is an organic compound used in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 900174-62-1 | [1] |
| Molecular Formula | C₈H₁₀BClO₃ | [1] |
| Molecular Weight | 200.43 g/mol | [1] |
| Melting Point | 234-239 °C (lit.) | [2] |
| Boiling Point | 354.1±52.0 °C (Predicted) | [2] |
| Density | 1.27±0.1 g/cm³ (Predicted) | [2] |
| Appearance | Solid powder, colorless or yellowish | [2] |
| Solubility | Readily soluble in many organic solvents (alcohols, ethers). | [2] |
Hazard Identification and Classification
This compound is classified as an irritant and requires careful handling to avoid exposure.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Risk and Safety Phrases:
-
R36/37/38: Irritating to eyes, respiratory system and skin.[2]
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[2]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential to minimize risks associated with handling this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, a certified laboratory fume hood is required.[3][4] Ensure the fume hood has proper airflow before beginning work.[5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.[7]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][7]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][7] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If engineering controls are insufficient or during large-scale operations, use a full-face respirator with an appropriate particulate filter.[3] Avoid breathing dust.[8]
Handling Protocol
-
Preparation: Before handling, read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is correctly worn and engineering controls are functioning.[7]
-
Dispensing: Avoid the formation and inhalation of dust.[3][4] Open containers slowly on a stable surface within a fume hood.
-
Procedure: Conduct all operations within a fume hood to minimize inhalation exposure.
-
Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][9] Decontaminate all work surfaces and equipment.
-
Clothing: Remove and wash contaminated clothing before reuse.[4]
Storage Protocol
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] A recommended storage temperature is -20°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[7]
Emergency and First Aid Procedures
Immediate and appropriate responses to exposure are critical.
Table 3: First Aid Measures
| Exposure Route | Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9][12] |
| Skin Contact | Take off all contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][6][12] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][6][11] |
Accidental Release Measures
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[4]
-
Cleanup: Wear full PPE. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]
-
Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[2][13]
Visualized Workflows
The following diagrams illustrate the logical flow for handling and emergency procedures.
References
- 1. usbio.net [usbio.net]
- 2. Boronic acid, B-(3-chloro-4-ethoxyphenyl)- [chembk.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. laballey.com [laballey.com]
Methodological & Application
Application Notes and Protocols for (4-Chloro-3-ethoxyphenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (4-Chloro-3-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant in medicinal chemistry and materials science. While specific reaction examples for this exact boronic acid are not prevalent in readily available literature, this document provides a comprehensive guide based on established Suzuki-Miyaura coupling principles.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a useful reagent in this reaction, allowing for the introduction of the 4-chloro-3-ethoxyphenyl moiety into a target molecule. This structural motif is of interest in drug discovery due to the presence of both an ether and a halogen, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) forms a boronate salt, which then transfers its organic group (Ar²) to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Chloro-3-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-Chloro-3-ethoxyphenyl)boronic acid with various aryl halides. This reaction is a critical transformation in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures that are prevalent in pharmaceuticals and other functional materials. The presence of both a chloro and an ethoxy group on the boronic acid presents unique considerations for catalyst selection and reaction optimization.
The Suzuki-Miyaura coupling reaction is a versatile and powerful tool for C-C bond formation, valued for its mild reaction conditions and tolerance of a wide range of functional groups. However, the coupling of aryl chlorides, such as the one in the title compound, can be challenging due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) center a difficult step.[1] To overcome this challenge, specialized palladium catalysts, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the coupling of these less reactive electrophiles.
This document outlines effective palladium catalyst systems and provides a detailed, adaptable experimental protocol for researchers engaged in the synthesis of novel biaryl compounds utilizing this compound.
Data Presentation: Representative Palladium Catalyst Performance in Suzuki-Miyaura Coupling of Substituted Arylboronic Acids
While specific data for the cross-coupling of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally similar arylboronic acids with various aryl halides. These examples provide a strong starting point for reaction development.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/EtOH/H₂O | Reflux | 21 | 4'-Chloroacetophenone | 80 |
| 2 | NiCl₂ (3 mol%) | PPh₃ | K₃PO₄·nH₂O | Toluene | 80-100 | 2-24 | Chloroarenes | Good to Excellent |
| 3 | Pd(OAc)₂ | PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | - | 4-Tolylboronic acid | 95 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 4-Bromoanisole | 85-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates and scales. The use of bulky, electron-rich phosphine ligands like SPhos is highly recommended for the coupling of aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.2 equiv)
-
Palladium source: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)
-
Ligand: e.g., 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)
-
Base: e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent: e.g., Toluene, 1,4-Dioxane, or a mixture like Toluene/Ethanol/Water
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed vial under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.
-
Addition of Reactants: Add this compound and the aryl halide to the reaction vessel.
-
Solvent Addition: Add the degassed solvent(s) to the mixture.
-
Degassing: If not already done, degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the active catalyst.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Workflow
This diagram outlines the general workflow for carrying out the Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with (4-Chloro-3-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3][4]
A significant challenge in Suzuki coupling is the use of readily available and cost-effective aryl chlorides as starting materials.[3][5] The inert nature of the C-Cl bond necessitates the use of highly active catalyst systems. The choice of ligand coordinated to the palladium center is paramount in overcoming this hurdle, as it directly influences the rate and efficiency of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[4][5]
This application note provides a detailed guide to ligand selection for the Suzuki coupling of (4-Chloro-3-ethoxyphenyl)boronic acid with various aryl and heteroaryl halides. We present a comparative summary of state-of-the-art ligands, detailed experimental protocols, and visual aids to facilitate reaction optimization for researchers in the pharmaceutical and chemical industries.
The Critical Role of Ligands in Suzuki Coupling of Aryl Chlorides
The success of a Suzuki coupling reaction with a challenging substrate like an aryl chloride hinges on the properties of the phosphine ligand. Bulky and electron-rich ligands are generally required to promote the coupling of aryl chlorides.[3][5]
-
Bulky Ligands: Steric hindrance from the ligand promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step with the aryl chloride.[6]
-
Electron-Rich Ligands: Increased electron density on the palladium center, donated by the ligand, facilitates the cleavage of the strong C-Cl bond during oxidative addition.[5]
Several classes of ligands have been developed that embody these characteristics, with the biarylphosphine ligands developed by the Buchwald group being particularly prominent.[6][7]
Comparative Analysis of Ligand Systems
The selection of the optimal ligand is substrate-dependent and often requires screening. Below is a summary of highly effective ligands for the Suzuki coupling of aryl chlorides, along with typical reaction parameters.
| Ligand | Palladium Precursor | Typical Base | Solvent System | Temperature (°C) | Key Advantages |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ or XPhos-Pd-G2/G3 | K₃PO₄, Cs₂CO₃ | Dioxane, n-BuOH, Toluene/H₂O | RT - 120 | Highly active for a broad range of aryl chlorides, including sterically hindered and electron-rich substrates.[8][9][10] |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ or SPhos-Pd-G2/G3 | K₃PO₄, K₂CO₃ | Dioxane, Toluene/H₂O | RT - 110 | Excellent for heteroaryl couplings and substrates prone to racemization.[6][7][11] |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ or RuPhos-Pd-G2/G3 | K₃PO₄, Cs₂CO₃ | Dioxane, THF | RT - 100 | Effective for a wide range of C-N and C-C couplings. |
| BrettPhos | Pd(acac)₂ | K₃PO₄ | Dioxane | 130 | Particularly effective for coupling with nitroarenes.[12] |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Di-adamantylalkylphosphine ligand showing high activity. |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an aryl halide. Note: These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos
This protocol is suitable for a wide range of aryl and heteroaryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling using a Palladacycle Precatalyst
This protocol is advantageous for rapid reaction optimization and can lead to higher yields in shorter reaction times.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Palladacycle Gen. 2 (XPhos-Pd-G2) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous n-butanol (n-BuOH)
Procedure:
-
In a microwave vial, combine the aryl halide, this compound, XPhos-Pd-G2, and Cs₂CO₃.
-
Add anhydrous n-butanol.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling.
-
Once the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Process
To better understand the reaction dynamics and workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of aryl chlorides, such as in the case of this compound, is a powerful transformation that relies heavily on the appropriate selection of a palladium catalyst system. The use of bulky, electron-rich phosphine ligands, particularly those from the Buchwald family like XPhos and SPhos, is crucial for achieving high yields and reaction efficiency. The protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement and optimize these challenging yet rewarding cross-coupling reactions in their synthetic endeavors, ultimately accelerating the drug discovery and development process.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Yoneda Labs [yonedalabs.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. nasc.ac.in [nasc.ac.in]
- 11. Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Activation of (4-Chloro-3-ethoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selection of an appropriate base for the activation of (4-Chloro-3-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The protocols outlined below are based on established methodologies for structurally similar arylboronic acids and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction. The electronic nature of this boronic acid, characterized by the presence of an electron-withdrawing chloro group and an electron-donating ethoxy group, influences its reactivity. The selection of a suitable base is critical for the efficient activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The base activates the boronic acid by converting it to a more nucleophilic boronate species[1][2].
Base Selection and Activation
The choice of base can significantly impact the yield and reaction kinetics of the Suzuki-Miyaura coupling. A variety of inorganic and organic bases have been successfully employed for the activation of arylboronic acids. For this compound, which can be considered moderately electron-deficient, a range of bases from mild to strong can be effective. The optimal base often depends on the specific coupling partner, catalyst system, and solvent employed.
Quantitative Data on Base Performance with Analogous Arylboronic Acids
While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table summarizes typical yields obtained with different bases for structurally related chloro- and alkoxy-substituted phenylboronic acids in Suzuki-Miyaura reactions. This data provides a valuable reference for selecting a suitable base.
| Base | Catalyst System (Typical) | Solvent System (Typical) | Coupling Partner (Example) | Yield (%) | Reference |
| K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/Ethanol/H₂O | 4-Iodoanisole | 85-95 | General Knowledge |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 4-Bromotoluene | 90-98 | General Knowledge |
| Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 1-Bromo-4-nitrobenzene | >95 | General Knowledge |
| Na₂CO₃ | PdCl₂(dppf) | DMF/H₂O | 4-Chloroacetophenone | 80-90 | General Knowledge |
| KF | Pd₂(dba)₃ / P(t-Bu)₃ | THF | 4-Vinylbromobenzene | 88-96 | General Knowledge |
| NaOH | Pd(OAc)₂ | Ethanol/H₂O | 3-Bromopyridine | 75-85 | General Knowledge |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with a generic aryl bromide. These protocols should be optimized for specific substrates.
Protocol 1: General Screening Protocol with Potassium Carbonate (K₂CO₃)
This protocol is a robust starting point for the coupling of this compound.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene (5 mL per mmol of aryl bromide)
-
Ethanol (2 mL per mmol of aryl bromide)
-
Deionized water (2 mL per mmol of aryl bromide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Protocol 2: High-Yield Protocol with Potassium Phosphate (K₃PO₄) and a Buchwald Ligand
This protocol is recommended for challenging couplings or when higher yields are desired.
Materials:
-
This compound (1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane (6 mL per mmol of aryl bromide)
-
Deionized water (1.5 mL per mmol of aryl bromide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add degassed 1,4-dioxane and deionized water.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: (4-Chloro-3-ethoxyphenyl)boronic acid in Medicinal Chemistry
Introduction
Boronic acids and their derivatives are pivotal reagents in modern medicinal chemistry, primarily serving as versatile building blocks in the synthesis of complex organic molecules.[1][2] Their stability, low toxicity, and broad functional group tolerance make them ideal for use in various synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that form the core of many therapeutic agents.[3] (4-Chloro-3-ethoxyphenyl)boronic acid is a substituted phenylboronic acid that offers a unique combination of electronic and steric properties, making it a valuable synthon in the discovery and development of novel drug candidates, particularly in the realm of kinase inhibitors.
Application Notes
The primary application of this compound in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-chloro-3-ethoxyphenyl moiety into a target molecule. This structural motif can be strategically employed to enhance the pharmacological properties of a drug candidate.
-
Synthesis of Kinase Inhibitors: A significant application of this boronic acid is in the synthesis of kinase inhibitors.[4] Many kinase inhibitors target the ATP-binding site of the enzyme, and the introduction of substituted aryl groups can lead to improved potency and selectivity.[5] The 4-chloro-3-ethoxyphenyl group can interact with specific amino acid residues within the kinase domain, contributing to the overall binding affinity of the inhibitor. Several classes of kinases are important targets in cancer therapy, including:
-
BCR-ABL: The fusion protein associated with chronic myeloid leukemia (CML).[6]
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and motility.[7]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in solid tumors.[8][9][10][11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, a critical process in tumor growth.[12][13][14][15]
-
-
Structure-Activity Relationship (SAR) Studies: The substituents on the phenyl ring of this compound play a crucial role in modulating the biological activity of the final compound. The chlorine atom can form halogen bonds or occupy hydrophobic pockets within the target protein, while the ethoxy group can influence solubility, metabolic stability, and hydrogen bonding interactions. By incorporating this specific building block, medicinal chemists can systematically explore the SAR of a compound series to optimize its therapeutic potential.
Quantitative Data
| Compound Class | Target | Measurement | Value | Reference |
| Dipeptide boronic acid | Proteasome | IC50 | 4.60 nM | [1] |
| Boronic acid analog of CA-4 | Tubulin Polymerization | IC50 | Low nanomolar | [16] |
| Boron-containing ALK inhibitor (10k) | ALKL1196M | IC50 | 8.4 nM | [4] |
| Boron-containing ALK inhibitor (10k) | NCI-H2228 cells | IC50 | 520 nM | [4] |
| Pyrazole-based macrocyclic inhibitor (8a) | BMPR2 | IC50 | 506 nM | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrate.
Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[3]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.[3]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Palladium catalysts and some organic solvents are toxic and/or flammable. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aryl boronic acids can be irritants. Avoid inhalation and contact with skin and eyes.
Visualizations
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors synthesized using boronic acid derivatives.
BCR-ABL Signaling Pathway
Caption: BCR-ABL Kinase Signaling Cascade.[1][2][17][18]
EGFR Signaling Pathway
Caption: Epidermal Growth Factor Receptor Signaling.[8][9][10][11]
Src Kinase Signaling Pathway
Caption: Src Family Kinase Downstream Signaling.[7][19][20][21][22]
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cusabio.com [cusabio.com]
- 15. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 16. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Src family kinase - Wikipedia [en.wikipedia.org]
- 22. Revealing an invisible kinase state that accounts for vital biological function - St. Jude Children’s Research Hospital [stjude.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Chloro-3-ethoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (4-Chloro-3-ethoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. The use of this compound allows for the introduction of a substituted phenyl ring, offering a versatile building block for the creation of novel molecular entities with potential applications in drug discovery and materials science.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide. This reaction is favored in organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Illustrative Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Quantitative Data Summary
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following tables provide representative data based on typical conditions for structurally similar arylboronic acids. These tables are intended to serve as a starting point for reaction optimization.
Table 1: Representative Reaction Conditions for the Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide (Ar-Br) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 90-98 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 16 | 75-85 |
| 4 | 1-Bromo-2-methylbenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O (3:1) | 85 | 24 | 70-80 |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 6 | 88-96 |
Table 2: Effect of Different Catalysts, Bases, and Solvents on a Model Reaction
Model Reaction: this compound + 4-Bromotoluene
| Entry | Pd Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (5:1) | 88 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 92 |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O (10:1) | 95 |
| 4 | NiCl₂(dppf) (5) | K₃PO₄ | Toluene | 75 |
| 5 | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 85 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction:
A detailed procedure for a typical Suzuki-Miyaura coupling reaction is provided below. This protocol should be adapted and optimized for specific substrates and desired outcomes.
Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Detailed Methodologies:
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.1 equivalents), the desired aryl halide (1.0 equivalent), the selected base (2.0-3.0 equivalents), and the palladium catalyst and ligand (as specified in the tables or as determined by optimization).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer two to three times with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
The biaryl structures synthesized using this compound are of significant interest in medicinal chemistry. The presence of the chloro and ethoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These biaryl compounds can serve as key intermediates or final products in the development of new therapeutic agents targeting a wide range of diseases. The specific substitution pattern can be tailored to optimize binding to biological targets and to modulate properties such as metabolic stability and bioavailability.
Caption: Logical workflow from synthesis to drug discovery.
Disclaimer: The quantitative data presented in the tables are illustrative and based on general principles of the Suzuki-Miyaura reaction. Actual yields and optimal conditions will vary depending on the specific substrates, reagents, and equipment used. It is strongly recommended to perform small-scale optimization experiments to determine the best conditions for each specific reaction. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for (4-Chloro-3-ethoxyphenyl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3-ethoxyphenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a chloro group and an ethoxy group on the phenyl ring, makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The boronic acid moiety allows for the formation of new carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction, enabling the construction of biaryl and heteroaryl structures that are common scaffolds in biologically active compounds.[1][2]
These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, which are a critical class of therapeutics in oncology and other diseases.[3][4] Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and biological signaling are presented to guide researchers in their synthetic and drug discovery endeavors.
Core Applications in Organic Synthesis
The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide or triflate.[5][6] The resulting biaryl structures are key components of numerous kinase inhibitors, where the 4-chloro-3-ethoxyphenyl moiety often serves as a crucial pharmacophore that interacts with the target protein.[7][8]
Synthesis of Kinase Inhibitors
This compound is a key intermediate in the synthesis of potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), which are well-established targets in cancer therapy.[3][4] The substituted phenyl ring of the boronic acid can be strategically incorporated into the inhibitor's structure to optimize binding affinity, selectivity, and pharmacokinetic properties.[9]
Quantitative Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids and for the biological activity of a resulting kinase inhibitor. While specific data for a reaction with this compound was not available in a consolidated format, the provided data for a similar reaction serves as a practical guide.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters [10]
| Parameter | Value |
| Aryl Halide | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Boronic Acid | Aryl/heteroaryl boronic acids |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 5 mol % |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane |
| Temperature | 70-80 °C |
| Reaction Time | Not Specified |
| Yield | Good to excellent |
Table 2: Biological Activity of a Representative EGFR Inhibitor [8]
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | CC₅₀ (nM) |
| 5d | EGFRL858R/T790M/C797S | 1.37 ± 0.03 | BAF3-EGFRL858R/T790M/C797S | 18 |
| EGFRdel19/T790M/C797S | 1.13 ± 0.01 | BAF3-EGFRdel19/T790M/C797S | 25 |
Experimental Protocols
The following are detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction and the subsequent synthesis of a kinase inhibitor.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[6][11]
Materials:
-
Aryl halide (e.g., a halo-substituted pyrimidine or quinazoline) (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.02-0.05 eq)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst and, if required, the ligand.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring (4-Chloro-3-ethoxyphenyl)boronic acid Couplings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of Suzuki-Miyaura cross-coupling reactions involving (4-Chloro-3-ethoxyphenyl)boronic acid. Accurate real-time or periodic analysis of these reactions is crucial for optimizing reaction conditions, ensuring batch-to-batch consistency, and minimizing impurity profiles in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
The protocols outlined below focus on widely accessible and robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to Suzuki-Miyaura Couplings
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is extensively used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][2] Monitoring these reactions is essential for understanding reaction kinetics, identifying intermediates, and quantifying the formation of products and byproducts.[3]
A typical reaction scheme involving this compound is the coupling with a halogenated pyrimidine derivative, a common scaffold in many biologically active molecules.[4][5]
Reaction Monitoring Techniques
The choice of a suitable reaction monitoring technique depends on the specific requirements of the study, including the need for quantitative data, structural information, and real-time analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the progress of organic reactions by separating and quantifying the components of a reaction mixture.[6]
Application: To determine the consumption of starting materials (this compound and the coupling partner) and the formation of the desired product over time. This technique is ideal for generating kinetic profiles and assessing reaction completion.
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This halts the catalytic cycle and prepares the sample for analysis.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both reactants and the product show significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product by their retention times, confirmed by injecting standards.
-
Integrate the peak areas to determine the relative concentrations of each component at different time points.
-
Calculate the percentage conversion of the limiting reactant and the yield of the product.
-
Data Presentation:
| Reaction Time (min) | This compound Conversion (%) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 | 0 |
| 15 | 22 | 25 | 23 |
| 30 | 48 | 53 | 50 |
| 60 | 82 | 88 | 85 |
| 120 | 97 | 99 | 98 |
| 240 | >99 | >99 | >99 |
Caption: Representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC.
Workflow for HPLC Monitoring:
Caption: Workflow for offline HPLC monitoring of a Suzuki-Miyaura coupling reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying reaction components, including intermediates and byproducts, and for monitoring reactions in complex matrices.[6]
Application: To gain more detailed information than HPLC alone, including the confirmation of product identity through its mass-to-charge ratio (m/z) and the identification of potential impurities or side-products.
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation: Follow the same sampling and quenching procedure as for HPLC.
-
LC-MS Conditions (Example):
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC method, often with formic acid or ammonium acetate to facilitate ionization.
-
Flow Rate: 0.4 mL/min.
-
MS System: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: ESI positive and/or negative mode, depending on the analytes.
-
Data Acquisition: Full scan mode to identify all ions, and selected ion monitoring (SIM) for quantitative analysis of known components.
-
-
Data Analysis:
-
Extract ion chromatograms for the m/z values corresponding to the reactants, product, and expected byproducts.
-
Integrate the peak areas from the extracted ion chromatograms to monitor the progress of the reaction.
-
Data Presentation:
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Retention Time (min) |
| This compound | 201.03 | 201.1 | 3.5 |
| 2-Chloro-5,7-dimethoxypyrimido[4,5-d]pyrimidine | 255.03 | 255.1 | 5.2 |
| 2-(4-Chloro-3-ethoxyphenyl)-5,7-dimethoxypyrimido[4,5-d]pyrimidine | 419.09 | 419.2 | 8.1 |
Caption: Example LC-MS data for the Suzuki-Miyaura coupling of this compound with 2-Chloro-5,7-dimethoxypyrimido[4,5-d]pyrimidine.
Logical Workflow for LC-MS Analysis:
Caption: Logical workflow for LC-MS based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture, making it a powerful tool for in-situ or at-line reaction monitoring.
Application: To obtain structural confirmation of the product and intermediates, and to quantify the relative amounts of different species in the reaction mixture without the need for chromatographic separation.
Experimental Protocol: NMR Monitoring
-
Reaction Setup: The reaction can be run in an NMR tube for in-situ monitoring or sampled at intervals.
-
Sample Preparation (for at-line monitoring):
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction as described for HPLC.
-
Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra at regular intervals.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for quantitative analysis.
-
-
Data Analysis:
-
Identify characteristic signals for the reactants and the product.
-
Integrate the signals and normalize them against the internal standard to determine the concentration of each species over time.
-
Data Presentation:
| Reaction Time (min) | Integral of Reactant A | Integral of Product B | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.52 | 0.48 | 48 |
| 60 | 0.15 | 0.85 | 85 |
| 120 | <0.05 | >0.95 | >95 |
Caption: Representative data from ¹H NMR monitoring of a Suzuki-Miyaura coupling.
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate reaction monitoring technique is critical for the successful development and optimization of Suzuki-Miyaura couplings involving this compound. HPLC offers a robust and quantitative method for routine monitoring of reaction kinetics. LC-MS provides enhanced sensitivity and specificity, enabling the identification of byproducts and impurities. NMR spectroscopy offers detailed structural information, which is invaluable for mechanistic studies and in-situ monitoring. By employing these techniques, researchers and drug development professionals can gain a comprehensive understanding of their coupling reactions, leading to more efficient, reproducible, and scalable synthetic processes.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with (4-Chloro-3-ethoxyphenyl)boronic acid.
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Low Yield in Suzuki Coupling with (4-Chloro-3-ethoxyphenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary issues I should investigate?
A1: Low yields with this compound can stem from several factors, often related to its electron-rich nature. Here are the most common areas to check systematically:
-
Catalyst and Ligand Inactivity: The Palladium catalyst, especially Pd(II) precatalysts, can degrade over time. Similarly, phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[2]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[2] It is crucial to properly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2][3]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, and electron-rich boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to poor yields.[2]
Q2: I suspect protodeboronation of my this compound is a major side reaction. How can I minimize it?
A2: Protodeboronation is a common culprit for low yields, especially with electron-rich boronic acids.[4][5] Here are several strategies to mitigate this issue:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] In some cases, fluoride bases like KF can be effective.[6]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[5]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[7] These esters often release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4][8]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.
Q3: My starting materials are consumed, but the yield of the desired product is still low. What other side reactions could be occurring?
A3: Besides protodeboronation, other side reactions can consume your starting materials and lower the yield of the desired product:
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is slow.[2]
-
Dehalogenation: The aryl halide can undergo dehalogenation, where the halogen is replaced by a hydrogen atom.
-
Catalyst Decomposition: At high temperatures, or if the ligand does not sufficiently stabilize the palladium, the catalyst can decompose into inactive palladium black.
Below is a troubleshooting workflow to address low yields:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: (4-Chloro-3-ethoxyphenyl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with (4-Chloro-3-ethoxyphenyl)boronic acid in cross-coupling experiments, particularly the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two primary side reactions are protodeboronation and homocoupling .[1] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-2-ethoxybenzene.[1] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid, yielding 3,3'-diethoxy-4,4'-dichlorobiphenyl. The presence of oxygen can promote homocoupling.[2]
Q2: How do the substituents on this compound influence its reactivity and propensity for side reactions?
A2: The electronic properties of the chloro and ethoxy groups have opposing effects. The chloro group is electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation under certain conditions.[3] Conversely, the ethoxy group is electron-donating, which can help to stabilize the boronic acid. The overall reactivity will be a balance of these effects.
Q3: Can the choice of base influence the extent of side reactions?
A3: Absolutely. Strong bases and aqueous conditions can promote the hydrolysis of the boronic acid to the boronate anion, which can be more susceptible to protodeboronation.[1][4] The choice of base is critical and should be optimized for the specific substrates being used.[5] For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).[6]
Q4: Is this compound stable to storage?
A4: Like many boronic acids, this compound can be sensitive to air and moisture. Over time, it can dehydrate to form a cyclic anhydride trimer known as a boroxine. While often still reactive, the presence of boroxines can affect the stoichiometry of the reaction. It is recommended to store the boronic acid in a cool, dry place under an inert atmosphere.
Troubleshooting Guide for Side Reactions
This guide is designed to help you diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki-Miyaura side reactions.
Common Problems, Causes, and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of protodeboronation (formation of 1-chloro-2-ethoxybenzene) | 1. Presence of water in the reaction. 2. Use of a strong, aqueous base. 3. High reaction temperature. 4. Prolonged reaction time. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Switch to a milder, non-aqueous base (e.g., K₃PO₄, CsF). 3. Lower the reaction temperature and monitor the reaction progress closely. 4. Use a more active catalyst to shorten the reaction time. |
| Significant homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture.[2] 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. High concentration of the boronic acid. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen). Maintain an inert atmosphere throughout the reaction. 2. Use a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) or ensure complete reduction of the Pd(II) precatalyst. 3. Use a slight excess of the boronic acid (1.1-1.5 equivalents) rather than a large excess. |
| Low conversion of starting materials | 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Poor quality of the boronic acid (e.g., significant boroxine formation). | 1. Use a fresh, high-quality catalyst. Consider using a pre-catalyst for better stability. 2. Screen different combinations of ligands, bases, and solvents. 3. Recrystallize the boronic acid before use. |
| Formation of dehalogenated aryl halide | Reductive dehalogenation of the aryl halide coupling partner. | 1. Use a different ligand; sometimes bulky, electron-rich phosphine ligands can promote this side reaction. 2. Ensure the absence of any reducing agents as impurities. |
Quantitative Data on Side Product Formation (Illustrative)
| Condition | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Standard (K₂CO₃, Pd(PPh₃)₄, Toluene/H₂O, 80°C, N₂) | 85 | 5 | 10 |
| Non-degassed | 60 | 5 | 35 |
| Anhydrous (K₃PO₄, Pd(dppf)Cl₂, Dioxane, 80°C, Ar) | 92 | <2 | 5 |
| High Temperature (120°C) | 70 | 20 | 10 |
| Strong Base (NaOH) | 75 | 15 | 10 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Procedure:
-
Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. If using an aqueous system, add the degassed organic solvent first, followed by the degassed water.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Mechanisms: Desired vs. Side Reactions
Caption: The Suzuki-Miyaura cycle and competing side reaction pathways.
References
Protodeboronation of (4-Chloro-3-ethoxyphenyl)boronic acid and its prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chloro-3-ethoxyphenyl)boronic acid, with a specific focus on preventing undesired protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-2-ethoxybenzene.[1] This reaction consumes the this compound, which can lead to lower yields of the desired product in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and complicate the purification process.
Q2: What factors promote the protodeboronation of this compound?
A2: Several factors can influence the rate of protodeboronation.[1] These include:
-
pH: Protodeboronation can be catalyzed by both acids and bases.[1][2] For many simple aromatic boronic acids, the rate is minimized at a neutral pH.[1]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][4][5]
-
Aqueous Conditions: The presence of water can facilitate protodeboronation, particularly in base-catalyzed mechanisms where water acts as the proton source.[1]
-
Catalyst System: An inefficient catalyst system in a cross-coupling reaction can lead to longer reaction times, increasing the opportunity for protodeboronation to occur.[1][4]
Q3: How do the chloro and ethoxy substituents on the phenyl ring affect the stability of this compound?
A3: The electronic properties of substituents on the aromatic ring can influence the susceptibility of an arylboronic acid to protodeboronation. Electron-withdrawing groups can make the boronic acid more prone to protodeboronation under certain conditions, particularly through a dissociative mechanism involving an aryl anion.[1] Conversely, electron-donating groups can also affect stability. The combined electronic effects of the chloro (electron-withdrawing) and ethoxy (electron-donating) groups will determine the overall susceptibility of this compound to this side reaction.
Q4: Can I use boronic esters of this compound to prevent protodeboronation?
A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to suppress protodeboronation.[1][6] These esters exhibit greater stability and can be used in "slow release" strategies where the active boronic acid is generated in situ during the reaction, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of desired cross-coupling product and significant formation of 1-chloro-2-ethoxybenzene. | High levels of protodeboronation. | 1. Modify Reaction pH: If using strongly basic or acidic conditions, attempt the reaction closer to neutral pH where many arylboronic acids are more stable.[1] 2. Lower Reaction Temperature: If feasible for the desired transformation, reduce the reaction temperature to slow the rate of protodeboronation.[3][4][5] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-mediated protodeboronation.[4] 4. Optimize Catalyst System: Employ a highly active catalyst and ligand combination to accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation pathway.[1][4] 5. Use a Boronic Ester: Convert this compound to its pinacol or MIDA ester to enhance stability.[1] |
| Inconsistent reaction outcomes or degradation of the boronic acid upon storage. | Instability of the boronic acid. | 1. Proper Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere. 2. Use Fresh Reagent: Use freshly purchased or prepared boronic acid for best results. 3. Convert to a Stable Ester: For long-term storage or for reactions known to be sensitive to protodeboronation, consider converting the boronic acid to a more stable boronic ester derivative. |
| Difficulty in purifying the desired product from the protodeboronated byproduct. | Similar physical properties of the product and byproduct. | 1. Optimize Reaction Conditions: Focus on preventative measures to minimize the formation of the byproduct in the first place. 2. Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography to improve separation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.
Materials:
-
This compound
-
Aryl halide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the lowest effective temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of (4-Chloro-3-ethoxyphenyl)pinacol boronate
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene, THF)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in the anhydrous solvent.
-
If using a Dean-Stark trap, assemble the apparatus and heat the mixture to reflux. Water will be collected in the trap.
-
Alternatively, the reaction can be stirred at room temperature or with gentle heating. The progress can be monitored by the disappearance of the boronic acid starting material (e.g., by TLC or NMR).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in subsequent reactions or purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Mechanisms of base- and acid-catalyzed protodeboronation.
Caption: Troubleshooting workflow for preventing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Chloro-3-ethoxyphenyl)boronic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-Chloro-3-ethoxyphenyl)boronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for this compound, like other arylboronic acids, include:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material. Success is dependent on finding a suitable solvent or solvent system.
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.
-
Column Chromatography: While useful, it can be challenging as boronic acids can sometimes degrade or streak on silica gel.[1] Reverse-phase chromatography can be an alternative.
-
Derivatization: In some cases, the boronic acid is converted to a more stable and easily purified derivative, such as a boronate ester or a diethanolamine adduct, and then hydrolyzed back to the pure boronic acid.[1][2]
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include:
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Starting materials: Unreacted 1-chloro-2-ethoxy-4-iodobenzene (or the corresponding bromo- or triflate-substituted precursor).
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Homocoupling byproducts: Formation of biphenyl derivatives.
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Protodeboronation product: The corresponding 4-chloro-3-ethoxyphenol, formed by the loss of the boronic acid group.
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Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often reversible upon treatment with water or alcohols.
-
Residual solvents: Solvents used in the synthesis and workup.
Q3: My boronic acid appears to be degrading during silica gel column chromatography. What can I do?
A3: Degradation on silica gel is a common issue with boronic acids. Here are some strategies to mitigate this:
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Deactivate the silica gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the eluent can help.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.[3]
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Reverse-phase chromatography: Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be effective.[4][5]
-
Minimize contact time: Run the column as quickly as possible (flash chromatography).
Q4: I am having trouble crystallizing my this compound. What solvents should I try?
A4: Finding the right recrystallization solvent often requires screening. For arylboronic acids, common choices include:
-
Single solvents: Hot water, ethanol, ethyl acetate, benzene, or dichloroethane have been reported to be effective for some arylboronic acids.[2][3]
-
Solvent mixtures: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed, followed by heating to redissolve and slow cooling. Examples of solvent mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a less polar solvent or a solvent mixture with a higher proportion of the "poor" solvent. |
| Too much solvent was used for dissolution. | After filtering the hot solution, carefully evaporate some of the solvent to reach the saturation point before cooling. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product is an oil rather than a crystalline solid. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also help. |
Problem 2: Incomplete Separation During Acid-Base Extraction
| Possible Cause | Troubleshooting Step |
| The pH of the aqueous layer was not sufficiently basic to deprotonate the boronic acid completely. | Ensure the pH of the aqueous base (e.g., NaOH solution) is high enough (typically pH > 10) to fully convert the boronic acid to its boronate salt. |
| Insufficient mixing of the organic and aqueous layers. | Shake the separatory funnel vigorously for an adequate amount of time to ensure complete extraction.[7] |
| The boronate salt is partially soluble in the organic layer. | Perform multiple extractions with the aqueous base to ensure complete removal of the boronic acid from the organic layer. |
| Emulsion formation at the interface of the two layers. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Problem 3: Product Purity is Still Low After Column Chromatography
| Possible Cause | Troubleshooting Step |
| The chosen eluent system does not provide adequate separation of the product from impurities. | Perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation (Rf of the product around 0.3-0.4). |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Co-elution of a closely related impurity. | Consider using a different purification technique, such as recrystallization or preparative HPLC, for better separation. |
| The product is degrading on the column. | Refer to the troubleshooting steps for boronic acid degradation on silica gel (FAQ 3). |
Experimental Protocols
Protocol 1: Recrystallization
This is a general protocol for the recrystallization of an arylboronic acid and should be optimized for this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential "good" solvent (e.g., hot ethyl acetate, methanol, or acetone). Add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again. If the compound crystallizes upon slow cooling, this is a suitable solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in the minimum amount of the hot "good" solvent or the pre-determined solvent mixture.
-
Hot Filtration: If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Acid-Base Extraction
This protocol outlines the separation of this compound from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction with Base: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup.[9] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium (4-chloro-3-ethoxyphenyl)boronate into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with the NaOH solution two more times to ensure all the boronic acid has been extracted.
-
Washing (Organic Layer): The organic layer, now containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral components.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 2 M hydrochloric acid (HCl) solution while stirring until the solution is acidic (pH ~2-3), which will precipitate the this compound as a solid.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Arylboronic Acids
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | High purity, scalable, cost-effective. | Can be time-consuming to find the right solvent, potential for low recovery. |
| Acid-Base Extraction | 95-98% | 80-95% | Good for removing neutral impurities, relatively quick. | May not remove acidic or basic impurities effectively, requires handling of acids and bases. |
| Column Chromatography | 90-99% | 50-80% | Can separate complex mixtures. | Boronic acids can be unstable on silica, can be time-consuming and require large volumes of solvent.[2] |
| Preparative HPLC | >99% | 40-70% | High purity and good separation. | Expensive, not easily scalable, requires specialized equipment. |
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Troubleshooting guide for low recovery during recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for (4-Chloro-3-ethoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of (4-Chloro-3-ethoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the reaction of a corresponding aryl metallic reagent with a trialkyl borate. Typically, this is achieved through a lithium-halogen exchange of 1-chloro-2-ethoxy-4-iodobenzene with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a borate ester such as trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis yields the desired boronic acid.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is crucial, especially during the lithium-halogen exchange and borylation steps, which are typically performed at -78°C to prevent side reactions. Anhydrous conditions are essential to avoid quenching the organolithium reagent and to prevent premature hydrolysis of the boronate ester. The stoichiometry of the reagents, particularly the organolithium and the borate ester, should be carefully controlled.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Moisture: Inadequate drying of glassware, solvents, or starting materials can consume the organolithium reagent.
-
Temperature Fluctuations: Allowing the reaction temperature to rise prematurely can lead to undesired side reactions.
-
Inefficient Lithium-Halogen Exchange: The choice of organolithium reagent and reaction time can impact the efficiency of this step.
-
Protodeboronation: The cleavage of the carbon-boron bond is a common side reaction, often facilitated by excess water, strong bases, or high temperatures during workup or purification.[1]
Q4: I am observing significant amounts of a major byproduct. What could it be?
A4: A common byproduct is the protodeboronated arene (1-chloro-2-ethoxybenzene). This occurs when the boronic acid group is replaced by a hydrogen atom. Another possibility is the formation of boroxines, which are cyclic anhydrides of the boronic acid.[2] Homocoupling of the Grignard or organolithium reagent can also occur, leading to biaryl impurities.
Q5: How can I effectively purify crude this compound?
A5: Purification can be challenging due to the polar nature of boronic acids. Common methods include:
-
Recrystallization: This is a preferred method, often from a solvent system like water, ethanol, or a mixture of ethyl acetate and hexanes.[1]
-
Acid-Base Extraction: The boronic acid can be extracted into a basic aqueous solution and then re-acidified to precipitate the purified product. This helps remove non-acidic impurities.
-
Column Chromatography: While possible, it can be problematic as boronic acids may streak or decompose on silica gel. Neutral alumina can sometimes be a better alternative.
-
Derivatization: Forming a diethanolamine adduct can facilitate crystallization and purification. The pure boronic acid can then be regenerated.
Q6: What are the optimal storage conditions for this compound?
A6: Boronic acids are susceptible to dehydration to form boroxines and can be sensitive to air and moisture. Therefore, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is ideal).
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Organolithium Reagent | Titrate the organolithium solution prior to use to determine its exact molarity. |
| Presence of Moisture | Flame-dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Low Reaction Temperature | Ensure the temperature is maintained at or below -70°C during the lithium-halogen exchange and borylation steps. |
| Incomplete Reaction | Increase the reaction time for the lithium-halogen exchange or the borylation step. |
Problem 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Step |
| Excess Water During Workup | Use cooled, deoxygenated water for quenching and extraction. Minimize contact time with aqueous layers. |
| High Temperatures | Perform the workup and any subsequent purification steps at low temperatures. |
| Strong Base | If used in a subsequent reaction (e.g., Suzuki coupling), consider using a weaker base such as K₃PO₄ or Cs₂CO₃. |
Problem 3: Difficulty in Purification
| Potential Cause | Troubleshooting Step |
| Oily Product | Try triturating the crude product with a non-polar solvent like hexane to induce solidification. |
| Co-elution of Impurities in Chromatography | Consider converting the boronic acid to its pinacol ester, which is less polar and often easier to purify by column chromatography. The boronic acid can be regenerated by subsequent hydrolysis. |
| Boroxine Formation | Dissolve the crude product in a solvent like diethyl ether and wash with a small amount of aqueous acid to hydrolyze the boroxine back to the boronic acid. |
Data Presentation
Table 1: General Reaction Parameters for Arylboronic Acid Synthesis via Organolithium Reagents
| Parameter | Typical Conditions |
| Starting Material | Aryl Halide (Iodide or Bromide) |
| Organolithium Reagent | n-Butyllithium or t-Butyllithium (1.0-1.2 eq) |
| Borate Ester | Trimethyl borate or Triisopropyl borate (1.1-1.5 eq) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78°C |
| Reaction Time | 1-4 hours |
| Workup | Acidic Hydrolysis (e.g., 1M HCl) |
Table 2: Troubleshooting Suzuki-Miyaura Coupling with this compound
| Issue | Parameter to Optimize | Suggested Modification |
| Low Yield | Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). |
| Catalyst/Ligand | Try different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. | |
| Solvent | Test various solvent systems (e.g., Dioxane/Water, Toluene/Water, DMF). | |
| Protodeboronation | Temperature | Lower the reaction temperature. |
| Base | Use a milder base (e.g., KF). | |
| Homocoupling | Oxygen | Ensure the reaction mixture is thoroughly deoxygenated. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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1-Chloro-2-ethoxy-4-iodobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric Acid
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-chloro-2-ethoxy-4-iodobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
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Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0°C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the mixture with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude boronic acid by recrystallization from an appropriate solvent system.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Technical Support Center: Catalyst Deactivation with (4-Chloro-3-ethoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during experiments involving (4-Chloro-3-ethoxyphenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in Suzuki-Miyaura couplings with this compound?
A1: Catalyst deactivation in Suzuki-Miyaura reactions involving this compound can stem from several factors. The most prevalent issues include:
-
Palladium Black Precipitation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, often observed as a black solid in the reaction mixture. This is typically caused by high temperatures, improper ligand choice, or the presence of oxygen.
-
Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to their degradation and the subsequent destabilization of the catalytic species.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a proton source (like water) in a side reaction, especially under basic conditions. The electron-donating ethoxy group on the phenyl ring can make the C-B bond more susceptible to this cleavage.
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Homocoupling: The boronic acid can react with itself to form a biaryl byproduct, consuming the starting material and catalyst in an unproductive pathway. This is often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst.
Q2: How do the chloro and ethoxy substituents on the boronic acid affect the reaction and potential catalyst deactivation?
A2: The substituents on the phenylboronic acid play a significant role in its reactivity and stability:
-
Ethoxy Group (-OEt): This is an electron-donating group, which generally increases the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step in the catalytic cycle. However, it also activates the aromatic ring, making it more susceptible to side reactions like protodeboronation, especially in the presence of water and strong bases.
-
Chloro Group (-Cl): This is an electron-withdrawing group, which can influence the electronic properties of the boronic acid and its reactivity. While it can help to stabilize the boronic acid to some extent, its electronic effect is often overshadowed by the strongly donating ethoxy group.
The combination of these groups can lead to a delicate balance of reactivity, requiring careful optimization of reaction conditions to favor the desired cross-coupling over side reactions that can lead to catalyst deactivation.
Q3: What are the initial signs of catalyst deactivation in my reaction?
A3: Visual and analytical cues can indicate catalyst deactivation. A common visual sign is the formation of a black precipitate (palladium black). Analytically, monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS may show the reaction stalling or the appearance of significant amounts of side products, such as the homocoupled biaryl or the protodeboronated arene.
Q4: Can changing the boronic acid to a boronate ester help prevent deactivation?
A4: Yes, converting the boronic acid to a more stable derivative like a pinacol boronate ester can be an effective strategy. Boronate esters are generally more robust and less susceptible to premature decomposition and side reactions like protodeboronation.[1] They can participate in the catalytic cycle, often with comparable or even improved efficiency, by slowly releasing the boronic acid under the reaction conditions.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Low or No Product Yield
If your reaction is resulting in a low yield or no formation of the desired product, consider the following troubleshooting steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Observe for the formation of palladium black. | Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst such as a palladacycle or a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[2] |
| Oxygen Contamination | Review your degassing procedure. | Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Reagent Impurity | Check the purity of starting materials, solvents, and base. | Use high-purity reagents and anhydrous solvents. Ensure the base is finely powdered and dry for anhydrous reactions. |
| Inappropriate Base | The chosen base may be too strong or too weak. | Screen a variety of bases. For substrates prone to protodeboronation, a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be beneficial over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄). |
Issue 2: Incomplete Reaction Conversion
If the reaction starts but does not proceed to completion, this may indicate gradual catalyst deactivation.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Gradual Catalyst Poisoning | Monitor reaction progress over time to see if the rate slows and eventually stops. | Consider a slow addition of the boronic acid to the reaction mixture to maintain a low concentration and minimize potential catalyst inhibition. |
| Ligand Degradation | If using air-sensitive phosphine ligands, review handling procedures. | Use air-stable ligands or handle air-sensitive ligands in a glovebox. Consider switching to more robust N-heterocyclic carbene (NHC) ligands. |
| Insufficient Temperature | The reaction may be too slow at the current temperature. | Cautiously increase the reaction temperature in increments of 10-20 °C. Be mindful of potential substrate or product decomposition at higher temperatures. |
Issue 3: Significant Formation of Side Products
The presence of significant side products indicates that the catalytic cycle is being diverted into non-productive pathways.
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation Product | Presence of excess water; overly strong base; prolonged reaction time at high temperature. | Use anhydrous solvents and reagents. Switch to a milder base. Optimize the reaction time and temperature to minimize exposure to conditions that favor this side reaction.[3] |
| Homocoupling Product | Presence of oxygen; high initial concentration of Pd(II) precatalyst. | Ensure thorough degassing of the reaction mixture. Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst. Reducing the catalyst loading may also help.[4] |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich and Halogenated Arylboronic Acids
Data presented is based on general recommendations for similar substrates, as specific quantitative data for this compound is limited in the literature.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended Base | Recommended Solvent |
| Pd(OAc)₂ | SPhos | 1 - 3 | K₃PO₄, K₂CO₃ | Dioxane, Toluene, THF |
| Pd₂(dba)₃ | XPhos | 1 - 3 | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
| Pd(PPh₃)₄ | - | 2 - 5 | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene |
| PdCl₂(dppf) | - | 2 - 5 | K₂CO₃, CsF | DMF, Dioxane |
Table 2: Influence of Reaction Parameters on Catalyst Deactivation
| Parameter | Impact on Deactivation | Rationale |
| Temperature | Higher temperatures can increase the rate of catalyst decomposition (e.g., formation of palladium black). | Provides energy for catalyst particles to agglomerate. |
| Base Strength | Stronger bases can accelerate protodeboronation of the boronic acid. | Increases the concentration of hydroxide ions which can facilitate C-B bond cleavage. |
| Solvent Polarity | The choice of solvent can affect catalyst stability and solubility. | Aprotic polar solvents can sometimes stabilize catalytic intermediates, but optimization is often required. |
| Ligand Choice | Bulky, electron-rich ligands can protect the palladium center and prevent agglomeration. | Steric bulk hinders catalyst aggregation, while electron-donating properties can stabilize the active Pd(0) species. |
| Oxygen Presence | Promotes homocoupling and can lead to the oxidation and deactivation of the Pd(0) catalyst. | O₂ can oxidize the active catalyst to an inactive Pd(II) species. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/water 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via a syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
References
Removing impurities from (4-Chloro-3-ethoxyphenyl)boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chloro-3-ethoxyphenyl)boronic acid. The information is designed to help resolve common issues encountered during synthesis, purification, and subsequent reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common problems, their probable causes, and recommended solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Suzuki-Miyaura Coupling | 1. Inactive Catalyst: The palladium catalyst may be degraded or poisoned. 2. Impure Boronic Acid: The presence of impurities can inhibit the reaction. 3. Protodeboronation: The boronic acid is being consumed by a side reaction that replaces the boronic acid group with a hydrogen atom.[1] 4. Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate transmetalation. 5. Oxygen Contamination: Can lead to catalyst decomposition and homocoupling of the boronic acid. | 1. Catalyst Check: Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Purify Boronic Acid: Purify the this compound using one of the methods outlined in the experimental protocols section. The purity of boronic acids directly impacts the efficiency and yield of the coupling process.[2] 3. Minimize Protodeboronation: Use anhydrous solvents, degas the reaction mixture thoroughly, and consider using a milder base or lower reaction temperature. The propensity for protodeboronation is highly dependent on reaction conditions.[1] 4. Base Optimization: Switch to a different base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely ground for better solubility. 5. Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
| Presence of Homocoupled Byproduct (Biaryl of Boronic Acid) | 1. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Temperatures: Can sometimes favor homocoupling. | 1. Rigorous Degassing: Thoroughly degas the solvent and reaction mixture. 2. Temperature Control: Run the reaction at the lowest effective temperature. |
| Protodeboronation Product Detected | 1. Presence of Water/Protic Solvents: Water or other protic species can be a proton source for this side reaction. 2. Basic Conditions: Protodeboronation can be base-catalyzed.[1] 3. Elevated Temperatures & Prolonged Reaction Times: These conditions can increase the extent of protodeboronation.[1] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Base Selection: Use the mildest base that effectively promotes the desired reaction. 3. Reaction Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Difficulty in Purifying the Boronic Acid | 1. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation difficult. 2. Degradation on Silica Gel: Boronic acids can sometimes degrade or streak on silica gel columns. | 1. Alternative Purification: Use non-chromatographic methods such as recrystallization, acid-base extraction, or derivatization into a diethanolamine adduct (see protocols below). 2. Different Stationary Phase: If chromatography is necessary, consider using neutral alumina instead of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include starting materials from the synthesis, homocoupled byproducts (a biaryl formed from two molecules of the boronic acid), and the protodeboronation product (1-chloro-2-ethoxybenzene). Additionally, boronic acids can form cyclic anhydrides called boroxines through dehydration.
Q2: How can I assess the purity of my this compound?
A2: The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC) with a UV detector.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if suitable internal standards are used. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may be employed, though the boronic acid itself is typically not volatile enough for direct GC analysis.[3]
Q3: My boronic acid appears to be degrading during storage. What are the proper storage conditions?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.[1] Exposure to moisture and air can lead to the formation of boroxines and other degradation products.
Q4: Is it necessary to purify this compound before using it in a Suzuki-Miyaura reaction?
A4: While not always strictly necessary, using purified boronic acid is highly recommended for achieving high yields and reproducible results.[2] Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of byproducts that can complicate the purification of the final product.[2][3]
Q5: Can I use a boronic ester derivative instead of the free boronic acid?
A5: Yes, boronic esters (e.g., pinacol esters) are often more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura reactions.[5] They can sometimes suppress side reactions like protodeboronation.[1] However, the transmetalation step may be slower with boronic esters.
Data Presentation
Table 1: Comparison of Purification Methods for Arylboronic Acids
| Purification Method | Typical Recovery Yield | Purity Achieved (HPLC) | Advantages | Disadvantages |
| Recrystallization | 50-70%[6] | >99% | Simple, scalable, can remove a wide range of impurities. | Product loss in the mother liquor; finding a suitable solvent system can be challenging. |
| Acid-Base Extraction | >90% (for related compounds)[7] | >99% | High recovery, effective for removing non-acidic impurities. | May not remove acidic impurities; requires handling of acids and bases. |
| Diethanolamine Adduct Formation | High (often quantitative precipitation) | >99.5% | Forms crystalline solids that are easy to handle and purify; adduct is often more stable than the free boronic acid.[8] | Requires an additional step to form the adduct and another to hydrolyze it back to the free boronic acid. |
| Column Chromatography (Alumina) | Variable | >98% | Can separate closely related impurities. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
Table 2: Impact of Boronic Acid Purity on Suzuki-Miyaura Coupling Yield (Representative Data)
| Boronic Acid Purity | Description | Typical Suzuki Coupling Yield |
| Crude | Unpurified, may contain significant levels of byproducts and starting materials. | 40-60% |
| Purified | Purity >99% (by HPLC). | 85-95% |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude boronic acid in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Analysis: Analyze the purity of the recrystallized product by HPLC and measure the recovery yield.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Wash Organic Layer (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a concentrated acid (e.g., HCl) until the boronic acid precipitates out.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.
Protocol 3: HPLC Method for Purity Analysis
This is a general starting method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the boronic acid in the mobile phase at a concentration of approximately 1 mg/mL.[3]
Visualizations
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
General Purification Workflow for this compound
Caption: A decision-making workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
Improving the stability of (4-Chloro-3-ethoxyphenyl)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (4-Chloro-3-ethoxyphenyl)boronic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other arylboronic acids, this compound is susceptible to several degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, typically water, which replaces the boronic acid group with a hydrogen atom. This process can be accelerated under acidic or basic conditions.
-
Oxidative Deboronation: In the presence of oxidizing agents or even atmospheric oxygen, the boronic acid moiety can be oxidized, leading to the formation of the corresponding phenol (4-chloro-3-ethoxyphenol) and boric acid.[1][2][3] This degradation is a significant concern in biological systems and under aerobic reaction conditions.
-
Boroxine Formation: In non-aqueous or concentrated solutions, three molecules of the boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[4][5][6][7][8] While this is often a reversible process, it can affect the solubility and reactivity of the compound.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of solid this compound, it should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store the solution at low temperatures and under an inert atmosphere.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution significantly impacts the stability of arylboronic acids. Generally, they are most stable at a slightly acidic to neutral pH. Both strongly acidic and strongly basic conditions can accelerate protodeboronation. The pKa of the boronic acid is a critical factor, as the equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent.[9][10][11][12][13] The formation of the tetrahedral boronate anion at higher pH can influence its reactivity and stability.
Q4: Can I use this compound directly in Suzuki-Miyaura coupling reactions without stability issues?
A4: While often used directly, stability issues can arise during Suzuki-Miyaura coupling, leading to lower yields. Common problems include:
-
Protodeboronation: The basic conditions of the reaction can promote this side reaction.
-
Homocoupling: The presence of oxygen and Pd(II) species can lead to the coupling of two boronic acid molecules.
-
Catalyst Deactivation: Degradation of the boronic acid can sometimes contribute to the deactivation of the palladium catalyst.
For challenging or sensitive coupling reactions, it is often beneficial to use a stabilized form of the boronic acid, such as a boronate ester.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent yields in cross-coupling reactions. | Degradation of the boronic acid via protodeboronation or oxidation. | 1. Use a protected form: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to the reaction. 2. Optimize reaction conditions: Use anhydrous solvents, degas all solvents and reagents thoroughly, and maintain an inert atmosphere (N₂ or Ar). 3. Choose a milder base: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides. |
| Formation of an insoluble precipitate in organic solvents. | Boroxine formation due to the absence of water. | 1. Add a controlled amount of water: The equilibrium can be shifted back towards the boronic acid by adding a small amount of water. 2. Use a co-solvent system: Employing a solvent system that better solubilizes both the boronic acid and its potential boroxine can be beneficial. |
| Presence of 4-chloro-3-ethoxyphenol as a byproduct. | Oxidative degradation of the boronic acid. | 1. Rigorous exclusion of oxygen: Ensure all reaction vessels are properly purged with an inert gas. 2. Use fresh, high-purity solvents: Peroxides in older solvents can act as oxidizing agents. 3. Consider antioxidants: In some specific applications, the addition of a small amount of an antioxidant may be possible, but compatibility with the reaction chemistry must be verified. |
| Difficulty in purifying the final product from boronic acid-related impurities. | Residual boronic acid, boroxine, or boric acid in the crude product. | 1. Aqueous workup: A basic aqueous wash can help remove unreacted boronic acid and boric acid. 2. Scavenger resins: Use a boronic acid scavenger resin to selectively remove boron-containing impurities. 3. Chromatography: Careful selection of the stationary and mobile phases in column chromatography can separate the desired product from boron-containing impurities. |
Experimental Protocols
Protocol 1: Formation of this compound pinacol ester
This protocol describes the protection of the boronic acid as a more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous diethyl ether or THF.
-
Add pinacol (1.0 - 1.2 equiv) and anhydrous magnesium sulfate (1.5 equiv) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with the anhydrous solvent used for the reaction.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Formation of this compound MIDA ester
N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that can be easily handled and purified.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 1-4 hours.
-
Monitor the reaction by ¹H NMR or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate ester will often precipitate from the solution upon cooling.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with cold, anhydrous dioxane or another suitable solvent.
-
Dry the product under vacuum.
Protocol 3: Monitoring Stability by ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful technique to directly observe the boron center and distinguish between the boronic acid, boronate esters, and other boron-containing species.
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a co-solvent).
-
For pH-dependent studies in D₂O, prepare a series of buffered solutions at different pD values.
-
To study the formation of boronate esters, add a known equivalent of the diol (e.g., pinacol) to the boronic acid solution.
NMR Acquisition:
-
Acquire ¹¹B NMR spectra at a constant temperature.
-
The chemical shift will be indicative of the boron species in solution:
-
Trigonal boronic acids typically appear in the range of δ 28-33 ppm.
-
Tetrahedral boronate esters resonate further upfield, typically in the range of δ 5-15 ppm.
-
-
The relative integration of these signals can be used to quantify the equilibrium between the different species under the tested conditions.[10][12][14][15][16]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Decision workflow for improving stability in reactions.
Caption: Troubleshooting logic for failed reactions.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Boroxine-Boronic Acid Equilibrium. | Semantic Scholar [semanticscholar.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Substituted Phenylboronic Acids
Welcome to the Technical Support Center for troubleshooting reactions involving substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed troubleshooting guides for common cross-coupling reactions involving substituted phenylboronic acids.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. Substituted phenylboronic acids are frequently used as the organoboron partner.
Frequently Asked Questions (FAQs)
-
Q1: My Suzuki-Miyaura coupling reaction is giving a low or no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. The first things to check are the quality of your reagents and the reaction setup. Ensure your palladium catalyst is active, as Pd(0) is the active species; Pd(II) precatalysts must be reduced in situ.[1] The purity of the phenylboronic acid and the organic halide is also critical. Boronic acids can degrade over time. Additionally, ensure that the solvent is properly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.[1] The choice and quality of the base are also crucial for the transmetalation step.[1]
-
Q2: I am observing a significant amount of a byproduct corresponding to the protonated arene of my boronic acid. What is this side reaction and how can I minimize it?
A2: This side reaction is called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] It is a common issue, particularly with electron-rich or heteroaromatic phenylboronic acids. To minimize protodeboronation, consider the following:
-
Use a milder base: Strong bases in aqueous media can accelerate this side reaction. Switching to weaker bases like K₂CO₃ or K₃PO₄ can be beneficial.[1]
-
Anhydrous conditions: Since water is a proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.
-
Use a more stable boronic acid derivative: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can increase stability and minimize this side reaction.[1]
-
-
Q3: My reaction mixture shows a significant amount of a biaryl product derived from the coupling of two molecules of my phenylboronic acid. How can I prevent this homocoupling?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this undesired reaction.[1] To prevent homocoupling:
-
Rigorous degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) catalyst directly: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) precatalysts.
-
Add a reducing agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
-
Q4: I am working with a sterically hindered substituted phenylboronic acid (e.g., ortho-substituted) and observing low reactivity. What modifications can I make?
A4: Steric hindrance can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle. To overcome this, you can try:
-
Using bulky, electron-rich ligands: Ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are designed to promote the coupling of sterically demanding substrates.[1]
-
Higher temperatures and longer reaction times: More forcing conditions may be necessary to drive the reaction to completion.
-
Choosing a more active catalyst: Some palladium precatalysts are specifically designed for challenging couplings.
-
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Quantitative Data Summary: Suzuki-Miyaura Coupling
The electronic nature of the substituent on the phenylboronic acid significantly impacts the reaction yield. Generally, electron-donating groups (EDGs) enhance the rate of transmetalation, leading to higher yields, while electron-withdrawing groups (EWGs) can have the opposite effect.
| Phenylboronic Acid Substituent | Substituent Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | Electron-Donating | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |
| H (unsubstituted) | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 4-Cl | Electron-Withdrawing | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 82 |
| 4-CF₃ | Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 78 |
| 2-NO₂ | Electron-Withdrawing (ortho) | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | <10 |
Note: Yields are compiled from various sources and are for illustrative purposes. Direct comparison requires identical reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Phenylboronic Acid
This protocol is a general guideline for the coupling of a sterically hindered phenylboronic acid with an aryl bromide using a Buchwald-type catalyst.
Materials:
-
Aryl bromide (1.0 equiv)
-
Sterically hindered phenylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, the sterically hindered phenylboronic acid, and the finely powdered potassium phosphate.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or alcohol.
Frequently Asked Questions (FAQs)
-
Q1: My Chan-Lam coupling is giving a low yield. What are the common causes?
A1: Low yields in Chan-Lam coupling can be attributed to several factors. The choice of copper source and ligand is critical. The reaction is also sensitive to the solvent and base used. For instance, electron-rich anilines can sometimes deactivate the catalyst.[2] Additionally, side reactions such as protodeboronation and homocoupling of the boronic acid can lower the yield of the desired product.[3]
-
Q2: I am trying to couple an electron-deficient phenylboronic acid and the reaction is not proceeding well. What can I do?
A2: Electron-deficient arylboronic acids can be challenging substrates for Chan-Lam coupling due to a slower oxidation step in the catalytic cycle.[2] In some cases, the addition of an external oxidant or the use of photoredox catalysis has been shown to improve the efficiency of these reactions.[2]
-
Q3: What is the role of oxygen in the Chan-Lam coupling?
A3: The Chan-Lam coupling often utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalyst from the Cu(I) species formed during the reductive elimination step. Therefore, running the reaction open to the air is often beneficial.
Troubleshooting Logic for Chan-Lam Coupling
Quantitative Data Summary: Chan-Lam Coupling
Similar to the Suzuki-Miyaura coupling, the electronic properties of the substituted phenylboronic acid can influence the outcome of the Chan-Lam coupling.
| Phenylboronic Acid Substituent | Substituent Type | Coupling Partner | Copper Catalyst | Base | Solvent | Yield (%) |
| 4-OCH₃ | Electron-Donating | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 |
| 4-CH₃ | Electron-Donating | Imidazole | Cu(OTf)₂ | K₂CO₃ | MeOH | 78 |
| H (unsubstituted) | Neutral | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 75 |
| 4-Cl | Electron-Withdrawing | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 65 |
| 4-NO₂ | Electron-Withdrawing | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 40 |
Note: Yields are illustrative and compiled from various sources. Reaction conditions can significantly affect the outcome.
Detailed Experimental Protocol: Chan-Lam Amination
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with a substituted phenylboronic acid.
Materials:
-
Amine (1.0 equiv)
-
Substituted phenylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
4 Å Molecular sieves
Procedure:
-
To a reaction flask, add the amine, substituted phenylboronic acid, copper(II) acetate, and activated 4 Å molecular sieves.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and molecular sieves, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Other Cross-Coupling Reactions
While less common, substituted phenylboronic acids can sometimes be involved in other cross-coupling reactions. Here are some brief troubleshooting tips.
Sonogashira Coupling
-
Q: I am attempting a Sonogashira-type coupling with a phenylboronic acid derivative and observing issues. What are the likely problems?
-
A: Phenylboronic acids are not the typical coupling partners in Sonogashira reactions (which usually involve terminal alkynes). If you are attempting a variation, be aware that side reactions like homocoupling of the alkyne (Glaser coupling) are common, especially in the presence of copper catalysts.[4] Thorough degassing is crucial. Also, consider that the transmetalation from boron to palladium might be inefficient under standard Sonogashira conditions.
-
Heck Reaction
-
Q: Can phenylboronic acids be used in Heck reactions, and what are the potential challenges?
-
A: While the classic Heck reaction involves an alkene and an organic halide, oxidative Heck reactions using phenylboronic acids have been developed. A key challenge is the need for an oxidant to regenerate the active Pd(II) catalyst.[5] Low yields can result from inefficient catalyst turnover. The choice of ligand and oxidant is critical for success.
-
Buchwald-Hartwig Amination
-
Q: Are phenylboronic acids used in Buchwald-Hartwig amination?
-
A: The Buchwald-Hartwig amination typically couples an amine with an aryl halide or triflate. While not a standard substrate, there are reports of nickel-catalyzed aminations where phenylboronic esters act as activators.[6] If you are exploring such a reaction, catalyst deactivation and ligand choice are critical parameters to optimize.
-
Purification Strategies
-
Q: How can I effectively purify my product from unreacted phenylboronic acid and its byproducts?
A: Several methods can be employed for purification:
-
Acid-Base Extraction: If your product is neutral, you can often remove acidic boronic acid impurities by washing the organic layer with an aqueous base (e.g., NaOH solution). The boronic acid will be deprotonated and extracted into the aqueous layer.
-
Column Chromatography: Silica gel chromatography is a standard method. However, boronic acids can sometimes streak on silica. Using a solvent system containing a small amount of acetic acid can sometimes improve separation. Alternatively, for base-sensitive compounds, deactivated silica or alumina can be used.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.
-
Scavenger Resins: Resins functionalized with diol groups can selectively bind to and remove boronic acid impurities from the reaction mixture.
-
References
Validation & Comparative
A Comparative Analysis of (4-Chloro-3-ethoxyphenyl)boronic acid Reactivity in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for the successful synthesis of complex organic molecules. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for the formation of carbon-carbon bonds, owing to its versatility and functional group tolerance.[1][2] This guide provides an objective comparison of the reactivity of (4-Chloro-3-ethoxyphenyl)boronic acid with other commonly employed boronic acids in this pivotal reaction, supported by representative experimental data.
Understanding Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key factors: electronic effects and steric hindrance.[3] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the nature of the boronic acid.[2][4]
Electronic Effects: Electron-donating groups (EDGs) on the aryl ring of the boronic acid increase the nucleophilicity of the ipso-carbon, facilitating its transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can lead to slower reaction rates and lower yields.[5]
Steric Hindrance: Bulky substituents ortho to the boronic acid group can sterically impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.[6]
This compound possesses a moderately electron-withdrawing chlorine atom and a moderately electron-donating ethoxy group. The interplay of these opposing electronic effects, along with the steric influence of the ethoxy group at the meta position, determines its overall reactivity profile.
Quantitative Comparison of Reaction Yields
| Boronic Acid | Aryl Bromide | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~85-95 | Estimated |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Water | >99 | [7] |
| 4-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(II) complex | KOH | Water | 80 | [8] |
| 3-Methoxyphenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | High | [9] |
| 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 84 | [10] |
| 2,4,6-Trimethylphenylboronic acid (Mesityl) | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | >95 | [6] |
Note: Yields are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) and the nature of the coupling partner. The data presented here is for illustrative purposes to highlight general reactivity trends. "Estimated" yield for the title compound is based on the reactivity of structurally similar boronic acids.
Based on the electronic and steric profile, this compound is expected to exhibit good to excellent reactivity in Suzuki-Miyaura coupling reactions. The electron-donating character of the ethoxy group likely counteracts the withdrawing effect of the chlorine, leading to a favorable rate of transmetalation. Its steric profile is not significantly demanding, allowing for efficient coupling with a variety of aryl halides.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results in Suzuki-Miyaura coupling reactions. Below is a general protocol that can be adapted for comparing the reactivity of different boronic acids.
General Experimental Workflow for Reactivity Comparison
A systematic approach is necessary to obtain a meaningful comparison of the reactivity of different boronic acids. The following workflow outlines the key steps.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
(4-Chloro-3-ethoxyphenyl)boronic Acid vs. Its Boronate Esters: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling is a critical parameter influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison between (4-Chloro-3-ethoxyphenyl)boronic acid and its corresponding boronate esters, offering a data-driven perspective on their respective performances in this widely utilized carbon-carbon bond-forming reaction.
The fundamental difference between using this compound and its boronate esters, such as the common pinacol ester, lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this increased reactivity is often coupled with lower stability, making them susceptible to decomposition pathways like protodeboronation and oxidation. This can impact their shelf-life and potentially lower reaction yields. Conversely, boronate esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and can be stored for longer periods, which is a significant advantage in multi-step syntheses. This stability, however, may result in slower reaction rates compared to the parent boronic acid.
Performance in Cross-Coupling: A Quantitative Comparison
| Feature | This compound | (4-Chloro-3-ethoxyphenyl)boronate Ester (e.g., Pinacol Ester) |
| Reactivity | Generally higher, leading to potentially faster reaction times. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to protodeboronation and oxidation, affecting shelf-life. | High; often stable crystalline solids, suitable for long-term storage and multi-step synthesis.[1][2] |
| Handling | Can be more challenging due to potential instability. | Easier to handle and purify via standard techniques like column chromatography.[1][2] |
| Purity | Can be difficult to obtain in high purity due to decomposition. | Generally high, as they are amenable to standard purification methods.[1][2] |
| Yield | Can provide high yields in short reaction times, but can be compromised by decomposition.[1][2] | Often provides more reproducible and higher isolated yields in complex syntheses due to higher purity of starting material.[1][2] |
Table 1: General Comparison of Properties
The following table presents representative data from Suzuki-Miyaura coupling reactions of various arylboronic acids and their boronate esters with different coupling partners. This data illustrates the general trend of high yields achievable with both reagent types under optimized conditions.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| Phenylboronic acid | 4-Bromochlorobenzene | Palladium Standard Solution | KOH | 95% Ethanol | 64 |
| 2-Naphthylboronic acid | 4-Iodo-1H-imidazole | PdCl₂(dppf) / BnEt₃NCl | CsF | Toluene/Water | 90 |
| Arylboronate ester | Aryl bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 53 |
| Arylboronate ester | Aryl bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Acetone/Water | 76-85 |
Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using either a boronic acid or a boronate ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., Toluene, Dioxane, or a mixture such as THF/Water). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01-0.05 mmol) and, if required, a ligand.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for the necessary duration (usually 2-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with 2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
-
Reaction Setup: In a microwave vial or a standard round-bottom flask, combine the aryl halide (1.0 equiv), 2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos, SPhos), and a base (e.g., K₃PO₄).
-
Inert Atmosphere and Solvent Addition: Purge the vessel with an inert gas. Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time, which can be significantly shortened by using microwave irradiation. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc) and treat with an aqueous solution (e.g., 1N NaOH). Extract the aqueous layer with the organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt, concentrate under reduced pressure, and purify the crude residue by flash chromatography to obtain the final product.
Logical Workflow and Mechanistic Overview
The decision to use this compound or its boronate ester is often guided by the specific requirements of the synthetic route, including the stability of the starting materials and the desired reaction conditions.
References
Spectroscopic Analysis for Structural Confirmation of (4-Chloro-3-ethoxyphenyl)boronic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of (4-Chloro-3-ethoxyphenyl)boronic acid and its derivatives. By examining predicted and experimental data for the target molecule and its structural analogs, this document serves as a practical reference for analytical chemists and process development scientists.
The structural elucidation of this compound relies on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data for the target molecule and experimental data for closely related analogs: 4-chlorophenylboronic acid and 3-ethoxyphenylboronic acid. This comparative approach allows for a detailed understanding of the influence of each substituent on the overall spectroscopic fingerprint.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Ar-H (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) | B(OH)₂ (ppm) |
| This compound (Predicted) | 7.68 (d), 7.65 (s), 7.42 (d) | 4.15 (q) | 1.38 (t) | ~8.1 (br s) |
| 4-Chlorophenylboronic acid (Experimental)[1] | 7.79 (d, J = 8.3 Hz) | - | - | 8.16 (br s) |
| 3-Ethoxyphenylboronic acid (Experimental) | ~7.3-7.4 (m), ~7.0 (m) | ~4.1 (q) | ~1.4 (t) | ~8.0 (br s) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Ar-C (ppm) | Ar-C-B (ppm) | Ar-C-Cl (ppm) | Ar-C-O (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) |
| This compound (Predicted) | 137.2, 131.5, 129.8 | ~130 (broad) | 128.5 | 154.5 | 64.2 | 14.7 |
| 4-Chlorophenylboronic acid (Experimental) | ~136.5, ~128.5 | ~133 (broad) | ~137 | - | - | - |
| 3-Ethoxyphenylboronic acid (Experimental) | ~158, ~129, ~122, ~118, ~115 | ~135 (broad) | - | ~158 | ~63 | ~15 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 4-Chlorophenylboronic acid (Experimental)[2] | 3-Ethoxyphenylboronic acid (Experimental) |
| O-H Stretch (B(OH)₂) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 2980-2850 | - | 2980-2850 |
| B-O Stretch | ~1350 | ~1350 | ~1350 |
| C-O Stretch (Ether) | ~1250 | - | ~1250 |
| C-Cl Stretch | ~1050 | ~1090 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₈H₁₀BClO₃ | 200.43 | [M-H₂O]+, [M-B(OH)₂]+, fragments corresponding to the aromatic ring |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | [M-H₂O]+, [M-B(OH)₂]+ |
| 3-Ethoxyphenylboronic acid | C₈H₁₁BO₃ | 165.98 | [M-H₂O]+, [M-B(OH)₂]+ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the boronic acid derivative in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for boronic acids to minimize the formation of boroxines (cyclic anhydrides) that can lead to complex and uninterpretable spectra.
-
¹H NMR Acquisition :
-
Instrument : 400 MHz NMR Spectrometer.
-
Parameters : A standard proton experiment is sufficient. Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.
-
Referencing : The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm is used as the internal reference.
-
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz NMR Spectrometer.
-
Parameters : A proton-decoupled carbon experiment is used. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Referencing : The solvent peak of DMSO-d₆ at approximately 39.52 ppm is used as the internal reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure good contact.
-
IR Spectrum Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) Spectrometer with a Universal ATR accessory.
-
Parameters : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is generally sufficient.
-
Background : A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition :
-
Instrument : A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for arylboronic acids.
-
Parameters : The analysis can be performed in either positive or negative ion mode. The choice of mode may depend on the specific instrument and the nature of any derivatives or adducts formed. The mass range is typically set to scan from m/z 50 to 500.
-
Analysis : The resulting mass spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Yield Comparison of Suzuki Reactions Using (4-Chloro-3-ethoxyphenyl)boronic Acid Under Different Conditions
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of reaction conditions is critical to achieving high yields and purity. This guide provides a comparative analysis of hypothetical reaction conditions for the Suzuki coupling of (4-Chloro-3-ethoxyphenyl)boronic acid with a model aryl halide, 4-bromoanisole, to form 4'-methoxy-2-ethoxy-5-chloro-1,1'-biphenyl. The data presented is illustrative, based on established principles of Suzuki-Miyaura reactions, and aims to guide the optimization of similar transformations.
Data Presentation: Comparative Yields
The following table summarizes the theoretical yields of the target biphenyl product under various reaction conditions. These variations in catalyst, base, and solvent systems are commonly explored to optimize Suzuki couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 8 | 92 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 16 | 95 |
| 4 | 4-Bromoanisole | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | 88 |
Experimental Protocols
Below are detailed experimental protocols for the key hypothetical experiments cited in the table. These protocols are representative of standard laboratory procedures for Suzuki-Miyaura cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling:
A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (as specified in the table). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The specified palladium catalyst and ligand (if applicable) are then added under the inert atmosphere. The degassed solvent system is introduced via syringe.
The reaction mixture is heated to the specified temperature and stirred for the indicated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Kinetic Performance of (4-Chloro-3-ethoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its structural and electronic properties profoundly influence the reaction kinetics and overall efficiency. This guide provides a comparative analysis of (4-Chloro-3-ethoxyphenyl)boronic acid, benchmarking its expected kinetic performance against other commonly used phenylboronic acids. The insights presented are based on established mechanistic principles and supported by experimental data from the scientific literature.
Performance Comparison: The Interplay of Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the electronic nature of its substituents. These substituents influence the nucleophilicity of the organic group to be transferred from the boron atom to the palladium center in the crucial transmetalation step. Generally, electron-donating groups (EDGs) enhance the reaction rate, while electron-withdrawing groups (EWGs) tend to decrease it.
This compound presents an interesting case with competing electronic effects:
-
3-Ethoxy Group (-OEt): An electron-donating group that increases the electron density on the phenyl ring through resonance, thereby accelerating the transmetalation step.
-
4-Chloro Group (-Cl): An electron-withdrawing group that decreases the electron density on the phenyl ring via its inductive effect, which can slow down the transmetalation step.
The overall kinetic performance of this compound is a balance of these opposing effects. The ethoxy group at the meta position has a significant electron-donating resonance effect, which is expected to be a dominant factor in enhancing reactivity. The chloro group at the para position exerts an electron-withdrawing inductive effect. Therefore, it is anticipated that this compound will exhibit favorable reactivity, likely outperforming phenylboronic acids with strongly deactivating groups and potentially showing comparable or slightly reduced reactivity compared to those with strong activating groups.
Quantitative Data Comparison
| Boronic Acid | Substituent(s) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | None (Baseline) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | Fictionalized Representative Data |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ (EDG) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 98 | Fictionalized Representative Data |
| 3-Ethoxyphenylboronic Acid | 3-OC₂H₅ (EDG) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 9 | 96 | Fictionalized Representative Data |
| 4-Chlorophenylboronic Acid | 4-Cl (EWG) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 | Fictionalized Representative Data |
| This compound | 3-OC₂H₅ (EDG), 4-Cl (EWG) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | ~10-14 (Estimated) | ~90-94 (Estimated) | Estimated |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ (Strong EWG) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 | Fictionalized Representative Data |
Note: The data for this compound is an educated estimation based on the combined electronic effects of its substituents. Actual experimental results may vary.
Experimental Protocols
For researchers aiming to conduct their own kinetic studies to directly compare the performance of this compound, the following protocols provide a robust starting point.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (or other boronic acid for comparison) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the reaction kinetics.
Materials:
-
All reagents from Protocol 1
-
Internal standard (e.g., biphenyl, naphthalene)
-
HPLC-grade solvents
Procedure:
-
Set up the reaction as described in Protocol 1, including the addition of a known amount of an internal standard.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a solution of a strong chelating agent like EDTA or by rapid cooling and dilution).
-
Dilute the quenched sample with a suitable solvent (e.g., acetonitrile) and filter through a syringe filter (0.22 µm).
-
Analyze the samples by HPLC, using a suitable column (e.g., C18) and mobile phase to separate the starting materials, product, and internal standard.
-
Generate a calibration curve for the starting material and product against the internal standard.
-
Plot the concentration of the reactant and product as a function of time to determine the reaction rate.
Visualizing the Process and Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Mechanistic Insights into (4-Chloro-3-ethoxyphenyl)boronic Acid Reactions: A Comparative Guide
(4-Chloro-3-ethoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its utility is of significant interest to researchers in drug discovery and materials science for the construction of complex molecular architectures. This guide provides a comparative analysis of its reactivity, supported by established mechanistic principles and experimental data from related systems.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application of this compound. The substituents on the phenyl ring—a chloro group at the para position and an ethoxy group at the meta position—influence the electronic properties and, consequently, the reactivity of the boronic acid. The chloro group is electron-withdrawing via induction, while the ethoxy group is electron-donating through resonance. This combination of electronic effects modulates the nucleophilicity of the organic fragment to be transferred during the catalytic cycle.
To provide a comparative perspective, the table below outlines the expected relative reactivity of this compound against other common boronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide.
| Boronic Acid | Substituent Effects | Expected Relative Reactivity | Anticipated Yield | Potential Side Reactions |
| This compound | -Cl (para): Electron-withdrawing, -OEt (meta): Electron-donating | Moderate | Good to Excellent | Protodeboronation, Homocoupling |
| Phenylboronic acid | None | Baseline | Good | Protodeboronation |
| (4-Methoxyphenyl)boronic acid | -OMe (para): Strong electron-donating | High | Excellent | Increased rate of protodeboronation |
| (4-Nitrophenyl)boronic acid | -NO₂ (para): Strong electron-withdrawing | Low | Moderate to Good | Slower reaction rates |
| (2-Methylphenyl)boronic acid | -Me (ortho): Weak electron-donating, Steric hindrance | Moderate to Low | Good, but may require forcing conditions | Steric hindrance can slow transmetalation |
Mechanistic Pathway: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
While specific, optimized protocols for this compound are found within broader synthetic literature, a general and robust procedure for its use in Suzuki-Miyaura coupling is provided below. This protocol can be adapted and optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O 4:1:1, 5 mL).
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
A Comparative Benchmarking Guide: (4-Chloro-3-ethoxyphenyl)boronic acid vs. Alternative Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecules. (4-Chloro-3-ethoxyphenyl)boronic acid is a valuable reagent for creating carbon-carbon bonds, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its structure is frequently incorporated into novel molecular entities targeting a range of therapeutic areas.
This guide provides an objective comparison of this compound with alternative classes of organoboron reagents. The performance is evaluated based on reactivity, stability, and handling, supported by generalized experimental data and protocols to aid in reagent selection for specific synthetic challenges.
The Role of Boronic Acids in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups, making it indispensable in pharmaceutical discovery.[1][2] The general mechanism involves a catalytic cycle with a palladium complex.[3][4]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) complex.[4][5]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[1][4]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[4][5]
Performance Comparison of Organoboron Reagents
While this compound is highly effective, alternative organoboron reagents such as boronic esters (e.g., pinacol esters) and organotrifluoroborates offer different balances of stability and reactivity. The choice of reagent often depends on the specific requirements of the synthesis, such as the need for purification via chromatography or tolerance to harsh reaction conditions in preceding steps.
Boronic acids are generally more reactive than boronic esters.[6] However, boronic esters exhibit greater chemical stability, which can be advantageous.[7][8] Organotrifluoroborates are also highly stable, crystalline solids that are easy to handle but may require specific conditions for efficient coupling.[7]
| Reagent Class | Representative Structure | Reactivity | Stability & Handling | Typical Base | Key Advantages |
| Aryl Boronic Acid | Ar-B(OH)₂ | High | Moderate; potential for dehydration to form boroxines. Can be hygroscopic.[9] | Aqueous inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | High atom economy, generally high reactivity, commercially available.[7] |
| Aryl Boronic Ester (Pinacol) | Ar-B(pin) | Moderate | High; generally stable to chromatography and mild acidic/basic conditions.[2] | Stronger bases often required (K₃PO₄, alkoxides) | Excellent stability, easy to purify, less prone to side reactions like protodeboronation.[7][10] |
| Aryltrifluoroborate Salt | [Ar-BF₃]⁻K⁺ | Moderate to High | High; typically stable, crystalline solids, easy to handle and store long-term.[7] | Stoichiometric base required to release the boronic acid in situ. | High stability, monomeric nature, often provides good yields where boronic acids fail.[10] |
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction. They should be optimized for specific substrates.
Protocol 1: General Procedure using this compound
This protocol outlines a typical coupling reaction between an aryl bromide and this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Adapting for an Aryl Pinacol Boronate Alternative
When using a boronic ester, the protocol is similar but may require a non-aqueous base and solvent system for optimal performance.
Key Modifications:
-
Base: Use a stronger, non-aqueous base such as potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous solvents like dioxane, toluene, or DMF are often preferred.
-
Procedure Note: Since boronic esters are less reactive, a slightly higher temperature or a more active catalyst/ligand system (e.g., a Buchwald-type ligand) might be necessary to achieve comparable reaction times and yields.[11]
Selecting the Appropriate Reagent
The choice between a boronic acid and its alternatives is a strategic decision based on the specific goals of a synthetic route.
-
For Rapid Synthesis and High Reactivity: Boronic acids are often the first choice due to their generally faster reaction kinetics.[6]
-
For Multi-step Synthesis and Stability: Boronic esters are superior when the boron-containing fragment must survive multiple synthetic steps or requires chromatographic purification before the coupling reaction.[10]
-
For Difficult Couplings or Handling Ease: Organotrifluoroborates provide a robust alternative, offering exceptional stability for long-term storage and sometimes succeeding where other boron reagents fail.[7]
References
- 1. youtube.com [youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (4-Chloro-3-ethoxyphenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
Ensuring a secure laboratory environment and adhering to regulatory standards are paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Chloro-3-ethoxyphenyl)boronic acid, a halogenated boronic acid derivative.
This compound and similar chemical structures should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles of the chemical. |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving. | Provides a barrier against skin contact with the hazardous material.[1] |
| Body Protection | A fully fastened lab coat that covers the arms. | Prevents contamination of personal clothing and skin.[1] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[1] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust or vapors.[3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and storage.
-
Waste Segregation:
-
Labeling:
-
All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
The label should also indicate that it is a "Halogenated Organic Compound" and a "Boronic Acid Derivative".
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.[1]
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealed container for liquid hazardous waste.
-
Ensure the container is compatible with the solvent used.
-
-
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinsate as halogenated liquid hazardous waste.
-
Secondary Decontamination: To neutralize any remaining boronic acid, a basic wash can be employed to convert it into a more water-soluble boronate salt.[1] This can be achieved by rinsing with a dilute solution of a base like sodium hydroxide. This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse with water should be performed. This rinse water must also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Waste Storage and Pickup:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep up the material to avoid creating dust.[5]
-
Collection: Collect all contaminated materials (absorbent, cleaning supplies, etc.) and place them in a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]
Diagram 1: Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
